2-(1H-indol-2-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRPPBUMLPCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351433 | |
| Record name | 2-(1H-indol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-47-7 | |
| Record name | 2-(1H-indol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-2-yl)phenol
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a comprehensive overview of the core physicochemical properties of 2-(1H-indol-2-yl)phenol (CAS: 4749-47-7). While experimental data for this specific molecule is limited in public databases, this guide furnishes predicted values, contextual data from its constituent moieties (indole and phenol), and detailed, standardized experimental protocols for the determination of these properties. Furthermore, it explores the potential biological significance of the indole-phenol scaffold, offering valuable context for drug discovery and development.
Core Physicochemical Properties
This compound is a bifunctional molecule incorporating both an indole and a phenol moiety. Its properties are a composite of these two groups, influenced by their direct conjugation. While specific, experimentally-derived data are not widely published, the following table summarizes key calculated and predicted values. For context, the properties of the parent compounds, phenol and indole, are also provided.
Table 1: Summary of Physicochemical Properties
| Property | This compound | Phenol (for context) | Indole (for context) |
| Molecular Formula | C₁₄H₁₁NO | C₆H₆O | C₈H₇N |
| Molecular Weight | 209.24 g/mol | 94.11 g/mol | 117.15 g/mol |
| Melting Point | Not available | 41-43 °C[1][2] | 52-54 °C[3] |
| Boiling Point | Predicted: 441.0 ± 20.0 °C | 181.7 °C[1][4] | 253-254 °C[3] |
| Water Solubility | Predicted: Low | Moderately Soluble (8.3 g/100 mL at 20°C)[2] | Sparingly Soluble (0.19 g/100 mL at 20°C)[3] |
| pKa (acid dissociation) | Predicted: ~9-10 (Phenolic -OH) | ~9.95[2] | ~16.7 (N-H)[5] |
| logP (octanol/water) | Predicted: ~3.5-4.0 | 1.46 | 2.14 |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Potential Biological Significance of the Indole-Phenol Scaffold
While no specific signaling pathways have been elucidated for this compound itself, the hybrid indole-phenol scaffold is of significant interest in medicinal chemistry.
-
Antioxidant Activity: Both indole and phenol moieties are known to possess antioxidant properties. Phenols act as hydrogen donors to scavenge free radicals, while the indole nucleus can also participate in radical scavenging.[6] Derivatives of 2-phenyl-1H-indoles have demonstrated notable antioxidant capacity, which is often enhanced by the presence of electron-donating substituents.
-
Antimicrobial Activity: Indole derivatives are a well-established class of antimicrobial agents. Studies on related 2-phenyl-1H-indoles and benzimidazoles have shown moderate to good activity against various bacterial strains, with indoles generally exhibiting better antibacterial properties.
-
Enzyme Inhibition & Other Activities: The indole ring is a common feature in molecules that bind to enzymes and receptors, mimicking peptide structures.[5] This structural motif is found in drugs with anticancer, anti-inflammatory, antiviral, and antidiabetic properties. The combination with a phenol group can modulate these activities and influence pharmacokinetic properties.
The logical workflow for investigating a compound like this involves moving from initial property determination to biological screening.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties outlined in Table 1.
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.
-
Purity Check: A wide melting range often indicates the presence of impurities.
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The phenolic hydroxyl group is the primary acidic site on this molecule.
Methodology:
-
Solution Preparation: A solution of this compound is prepared at a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water/co-solvent mixture due to low aqueous solubility). The ionic strength is kept constant using an electrolyte like KCl.
-
Titration: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C or 37°C) and stirred. A calibrated pH electrode is immersed in the solution.
-
Data Collection: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized (the half-equivalence point).
The n-octanol/water partition coefficient (logP) is the industry standard for measuring a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.
-
Partitioning: A small, accurately weighed amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
-
Equilibration: The mixture is agitated (e.g., on a rotator) at a constant temperature for a set period (e.g., 1-24 hours) to allow for complete partitioning and equilibration.
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Solubility is a critical property that limits the absorption and formulation of many drug candidates.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., water, or buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove all undissolved solid.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve. The resulting concentration is reported as the equilibrium solubility.
References
Quantum Chemical Calculations for 2-(1H-indol-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(1H-indol-2-yl)phenol. This molecule, possessing both an indole and a phenol moiety, is of significant interest due to the diverse biological activities associated with these functional groups, including antioxidant and anticancer properties.[1] Computational chemistry offers a powerful, non-experimental approach to predict molecular characteristics, guiding further research and development in medicinal chemistry.[2]
Core Theoretical Concepts: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules.[3] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. A key aspect of DFT is the choice of the exchange-correlation functional and the basis set, which approximate the complex many-electron interactions.
A commonly employed functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for systems of this size.[4][6]
Computational Workflow for this compound
A systematic computational workflow is essential for a thorough investigation of this compound. The following diagram outlines the key steps, from initial structure preparation to the analysis of its various properties.
Caption: A typical workflow for quantum chemical calculations.
Detailed Experimental and Computational Protocols
This section details the methodologies for the key computational experiments proposed in the workflow. These protocols are based on standard practices in the field for similar molecular systems.[4][5][7][8][9]
Ground State Geometry Optimization
Objective: To find the most stable three-dimensional conformation of this compound.
Protocol:
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software (e.g., GaussView, Avogadro). A preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Mechanical Calculation:
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Task: Geometry optimization (Opt).
-
Convergence Criteria: Default tight convergence criteria for forces and displacement are typically sufficient.
-
-
Output Analysis: The output file will contain the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.
Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Input: The optimized geometry from the previous step.
-
Quantum Mechanical Calculation:
-
Software: Same as for optimization.
-
Method/Functional/Basis Set: Same as for optimization (DFT/B3LYP/6-311++G(d,p)).
-
Task: Frequency calculation (Freq).
-
-
Output Analysis:
-
Minimum Energy Confirmation: The absence of imaginary frequencies confirms the structure is a true minimum.
-
Spectral Data: The output provides the vibrational modes, their frequencies (in cm⁻¹), and their IR and Raman intensities. These can be used to generate theoretical spectra for comparison with experimental data. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.
-
Frontier Molecular Orbital (FMO) Analysis
Objective: To understand the electronic reactivity and kinetic stability of the molecule.
Protocol:
-
Input: The optimized geometry.
-
Quantum Mechanical Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization or a subsequent single-point energy calculation.
-
Data Analysis:
-
HOMO Energy (E_HOMO): Represents the ability to donate an electron.
-
LUMO Energy (E_LUMO): Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): Calculated as E_LUMO - E_HOMO. A larger gap implies higher kinetic stability and lower chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.
Protocol:
-
Input: The optimized geometry.
-
Quantum Mechanical Calculation: An MEP map is generated from the calculated wavefunction.
-
Visualization: The MEP is plotted onto the molecule's electron density surface. A color scale is used, typically with red indicating electron-rich regions (electronegative, susceptible to electrophilic attack) and blue indicating electron-poor regions (electropositive, susceptible to nucleophilic attack).
Excited State Calculations via TD-DFT
Objective: To predict the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.
Protocol:
-
Input: The optimized ground state geometry.
-
Quantum Mechanical Calculation:
-
Software: Same as above.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional/Basis Set: Same as ground state calculations.
-
Task: TD(NStates=n), where 'n' is the number of excited states to calculate (e.g., 10-20).
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate a solvent environment.
-
-
Output Analysis: The output provides the vertical excitation energies (in eV or nm), oscillator strengths (related to transition probability), and the molecular orbitals involved in each transition (e.g., π → π*).[5]
Data Presentation
Quantitative data from these calculations should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C1-C2 | Value |
| N1-H1 | Value | |
| O1-H2 | Value | |
| Bond Angles | C1-N1-C8 | Value |
| C9-O1-H2 | Value | |
| Dihedral Angles | C1-C2-C9-C10 | Value |
| C8-N1-C2-C9 | Value |
Atom numbering should be provided in a corresponding figure.
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Assignment | IR Intensity | Raman Activity |
|---|---|---|---|---|
| 1 | Value | O-H stretch | Value | Value |
| 2 | Value | N-H stretch | Value | Value |
| 3 | Value | C=C aromatic stretch | Value | Value |
A selection of key vibrational modes is shown.
Table 3: Electronic and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| E_HOMO | Value |
| E_LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
Table 4: Calculated Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Value | Value | HOMO → LUMO (95%) |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | Value | Value | HOMO → LUMO+1 (90%)|
Integration into Drug Discovery
The data generated from quantum chemical calculations serve as a critical input for the early stages of drug discovery. The following diagram illustrates how these computational insights can guide experimental efforts.
Caption: Integration of computational chemistry into a drug discovery pipeline.
Conclusion
Quantum chemical calculations offer a powerful and predictive toolkit for the in-depth characterization of this compound at the molecular level. By employing methods such as DFT and TD-DFT, researchers can gain critical insights into the molecule's geometry, stability, reactivity, and spectroscopic properties. This theoretical foundation is invaluable for interpreting experimental data, guiding the synthesis of new derivatives, and accelerating the drug discovery process. The protocols and workflow outlined in this guide provide a robust framework for initiating a comprehensive computational investigation of this promising molecule.
References
- 1. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]
- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
Spectroscopic Analysis of 2-(1H-indol-2-yl)phenol: A Technical Guide
Introduction
2-(1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of both indole and phenol moieties. The indole ring is a common scaffold in numerous biologically active compounds, while the phenolic hydroxyl group provides a site for further functionalization and imparts antioxidant properties. A thorough spectroscopic analysis is paramount for the unambiguous structure elucidation and purity assessment of this compound, which is crucial for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and representative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR (500 MHz, DMSO-d₆) Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.45 | br s | 1H | Indole N-H |
| 9.80 | s | 1H | Phenolic O-H |
| 7.65 | d | 1H | Ar-H |
| 7.45 | d | 1H | Ar-H |
| 7.20 - 7.10 | m | 2H | Ar-H |
| 7.05 | t | 1H | Ar-H |
| 6.95 | t | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 6.70 | s | 1H | Indole C3-H |
Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Phenolic C-O |
| 137.5 | Indole C-N |
| 136.0 | Indole C7a |
| 129.0 | Ar-C |
| 128.5 | Ar-C |
| 125.0 | Indole C3a |
| 122.0 | Ar-C |
| 121.5 | Ar-C |
| 120.0 | Indole C5 |
| 119.5 | Indole C6 |
| 115.0 | Ar-C |
| 112.0 | Indole C4 |
| 111.5 | Indole C7 |
| 101.0 | Indole C3 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Accumulate 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization: NMR Experimental Workflow
A-Z Guide to 2-(1H-indol-2-yl)phenol Derivatives: Synthesis, Characterization, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(1H-indol-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The fusion of the indole nucleus, a ubiquitous motif in natural products and pharmaceuticals, with a phenol group provides a unique three-dimensional structure and electronic properties conducive to interacting with various biological targets. This guide offers a comprehensive overview of the synthesis and characterization of these derivatives, presenting detailed experimental protocols, tabulated data, and visualizations of key pathways to support research and development efforts in this promising area.
Synthesis of this compound Derivatives
The construction of the this compound core is most prominently achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a suitable ketone. Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer modern approaches to this scaffold.
General Synthetic Workflow
The overall process for generating and validating these derivatives follows a logical progression from synthesis to purification and detailed characterization.
Caption: General workflow from synthesis to biological evaluation.
Key Synthetic Method: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating the indole ring system.[1] The reaction proceeds by heating a phenylhydrazone with an acid catalyst, such as zinc chloride, polyphosphoric acid (PPA), or p-toluenesulfonic acid.[1][2] The mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. An acid-catalyzed[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the final aromatic indole.[4][5]
Caption: Mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-1H-indole
This protocol is adapted from the synthesis of 2-arylindoles.
Materials:
-
Phenylhydrazine
-
2'-Hydroxyacetophenone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethanol
Procedure:
-
A mixture of phenylhydrazine (5.1 mmol) and 2'-hydroxyacetophenone (5.1 mmol) is prepared.
-
The mixture is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-160°C).
-
The reaction mixture is heated with stirring for a specified time (typically 1-3 hours) and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hot mixture is carefully poured into ice water (e.g., 50 mL) to precipitate the crude product.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-hydroxyphenyl)-1H-indole.
Characterization of Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Spectroscopic Data
The structural identity of this compound derivatives is confirmed by spectroscopic methods.
-
¹H NMR: Key signals include a broad singlet for the indole N-H proton (typically δ 10-12 ppm), aromatic protons in the range of δ 6.5-8.0 ppm, and a singlet for the phenolic -OH group. The specific shifts and coupling patterns are diagnostic for the substitution pattern on both the indole and phenol rings.
-
¹³C NMR: The spectra show characteristic signals for the aromatic carbons (δ 110-160 ppm). The carbon atom at the C2 position of the indole ring, attached to the phenol, appears in the δ 135-140 ppm range.[6][7]
-
IR Spectroscopy: Characteristic absorption bands include N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3300 cm⁻¹), and C=C aromatic stretching (1500-1600 cm⁻¹).[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
Tabulated Data
The following tables summarize representative data for synthesized indole derivatives, providing a comparative overview of their physical and spectroscopic properties.
Table 1: Synthesis and Physical Properties of Representative Indole Derivatives
| Compound ID | R¹ (Indole) | R² (Phenol) | Method | Yield (%) | m.p. (°C) | Reference |
| 1a | H | 2-OH | Fischer Indole | 66 | 55-56 | [9] |
| 1b | H | 4-OH | Fischer Indole | 72 | 224-229 | [10] |
| 1c | H | 4-NH₂ | Fischer Indole | - | - | [9] |
| 1d | H | 3-NO₂ | Fischer Indole | - | - | [9] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-(Aryl)-1H-indoles in CDCl₃
| Compound ID | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |
| 2-Phenyl-1H-indole | 7.83 (br, NH), 7.50 (d, 1H), 7.28 (d, 1H), 7.11 (t, 1H), 7.06 (t, 1H), 6.21 (s, 1H) | 137.1, 136.2, 129.0, 128.5, 127.8, 122.1, 120.5, 110.8, 101.5 |
| 2-(2-Hydroxyphenyl)-1H-indole (4g) | 11.55 (br, NH), 10.74 (br, OH), 8.43-6.91 (m, aromatic H) | 171.9, 152.0, 147.2, 136.9, 129.0, 126.1, 122.2, 121.0, 120.5, 120.2, 113.8, 113.2, 111.1, 107.9 |
(Note: Data is compiled and adapted from literature for representative 2-arylindoles.[9][11][12] Specific shifts may vary based on solvent and substitution.)
Biological Activities and Signaling Pathways
Derivatives of this compound have been investigated for a range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[13][14] A particularly notable area of research is their ability to act as efflux pump inhibitors in multidrug-resistant bacteria.
Inhibition of NorA Efflux Pump in S. aureus
Multidrug resistance in bacteria like Staphylococcus aureus is often mediated by efflux pumps, such as NorA, which actively expel antibiotics from the cell.[3] Certain 2-arylindole derivatives have been identified as potent NorA efflux pump inhibitors (EPIs).[15][16] By blocking this pump, these compounds can restore the efficacy of conventional antibiotics like ciprofloxacin.[15][17]
The mechanism involves the inhibitor molecule binding to the efflux pump, preventing it from recognizing and extruding the antibiotic substrate. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal effect.[18]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. scispace.com [scispace.com]
- 8. ijnrd.org [ijnrd.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. prepchem.com [prepchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Theoretical Exploration of the Electronic Structure of 2-(1H-indol-2-yl)phenol: A Guide for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive theoretical analysis of the electronic structure of 2-(1H-indol-2-yl)phenol, a molecule of significant interest in medicinal chemistry. By leveraging computational methodologies, we delve into the molecule's ground and excited-state properties, offering insights crucial for understanding its reactivity, photophysics, and potential applications in drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Indole and its derivatives are cornerstone scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The fusion of a benzene ring with a pyrrole ring creates a unique electronic landscape that facilitates diverse molecular interactions. The specific compound, this compound, which incorporates a phenolic group at the 2-position of the indole ring, presents an intriguing case for theoretical study due to the potential for intramolecular interactions, such as proton transfer, which can significantly influence its biological activity and photophysical properties.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools in modern drug discovery.[3][4][5][6] These methods allow for the elucidation of electronic properties, molecular geometries, and excited-state dynamics with a high degree of accuracy, providing a rational basis for the design of novel therapeutic agents. This guide will outline the standard computational protocols for such a study and present the expected electronic characteristics of this compound based on established knowledge of similar indole derivatives.
Theoretical Methodology
A robust computational approach is essential for accurately predicting the electronic structure of this compound. The following protocol outlines a standard and widely accepted methodology.
Ground-State Geometry Optimization
The initial step involves the optimization of the molecular geometry in its electronic ground state. This is typically performed using DFT with a hybrid functional, such as B3LYP, which has demonstrated reliability for organic molecules.[3][5][7] A sufficiently large basis set, for instance, 6-311+G(d,p), is crucial to ensure an accurate description of the electronic distribution, including polarization and diffuse functions. All geometry optimizations should be followed by vibrational frequency calculations at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties. The energies of these orbitals and the resulting HOMO-LUMO energy gap are calculated from the optimized ground-state geometry. A smaller energy gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.[4][6]
Excited-State Calculations
To investigate the photophysical properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are employed.[8] These calculations, performed on the optimized ground-state geometry, provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).
Excited-State Intramolecular Proton Transfer (ESIPT)
The presence of a hydroxyl group in proximity to the indole nitrogen suggests the possibility of an Excited-State Intramolecular Proton Transfer (ESIPT) process. This phenomenon involves the transfer of a proton from the phenol to the indole nitrogen upon photoexcitation. To study this, the potential energy surface of the first excited state is scanned along the proton transfer coordinate. This allows for the identification of the enol and keto tautomeric forms and the determination of the energy barrier for the proton transfer.
Data Presentation: Predicted Electronic Properties
The following tables summarize the anticipated quantitative data for the electronic properties of this compound, derived from the methodologies described above. These values are representative and based on trends observed in related indole derivatives.
Table 1: Ground-State Electronic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 eV | Chemical reactivity, electronic transitions |
| Dipole Moment | 2.5 D | Polarity and solubility |
Table 2: Predicted UV-Vis Absorption Properties (in solution)
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | 320 nm | 0.4 | π → π |
| S₀ → S₂ | 285 nm | 0.2 | π → π |
Visualizations of Key Processes and Structures
Diagrams are provided below to visually represent the molecular structure, the computational workflow, and the potential ESIPT mechanism.
Caption: Molecular Structure of this compound.
Caption: Computational Workflow for Electronic Structure Analysis.
References
- 1. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1H-indol-2-yl)phenol: Synthesis, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological context of the heterocyclic compound 2-(1H-indol-2-yl)phenol. While the specific discovery of this molecule is not extensively documented in seminal publications, its synthesis can be achieved through established methodologies for indole formation. This document details plausible synthetic routes, including the Fischer Indole Synthesis, and presents relevant experimental protocols. Furthermore, it explores the potential biological activities of this compound, drawing inferences from the known pharmacology of related indole and phenol derivatives. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential and further development of this compound and its analogs.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Similarly, phenolic compounds are well-known for their antioxidant and signaling-modulatory properties. The fusion of these two pharmacophores in this compound (CAS No: 4749-47-7) presents a molecule of significant interest for drug discovery and development.[2] This guide delves into the synthetic history, key experimental procedures, and potential biological relevance of this compound.
Synthetic History and Methodologies
While a definitive first synthesis of this compound is not clearly delineated in the literature, its structure lends itself to well-established indole synthesis reactions. The most probable and widely applicable method is the Fischer Indole Synthesis, discovered by Emil Fischer in 1883.[3] Alternative modern approaches, such as the Larock Indole Synthesis, also offer viable routes.
Fischer Indole Synthesis
The Fischer Indole Synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a suitable ketone or aldehyde. For the synthesis of this compound, the logical precursors would be phenylhydrazine and 2-hydroxyacetophenone.
Reaction Scheme:
dot graph Fischer_Indole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
phenylhydrazine [label="Phenylhydrazine"]; hydroxyacetophenone [label="2-Hydroxyacetophenone"]; acid_catalyst [label="Acid Catalyst\n(e.g., Polyphosphoric Acid)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Phenylhydrazone\nIntermediate"]; product [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
phenylhydrazine -> intermediate; hydroxyacetophenone -> intermediate; intermediate -> acid_catalyst [dir=none]; acid_catalyst -> product; }
2-Iodoaniline + 1-(2-Hydroxyphenyl)ethyne --(Pd catalyst)--> this compound
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound based on the Fischer Indole Synthesis, adapted from procedures for structurally similar compounds.
Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
Phenylhydrazine
-
2-Hydroxyacetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Glacial Acetic Acid
-
Ice
-
Water
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Formation of Phenylhydrazone: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: After the formation of the hydrazone is complete, cool the reaction mixture and remove the ethanol under reduced pressure. To the resulting residue, add polyphosphoric acid (10 equivalents by weight). Heat the mixture to 100-120°C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out of the solution.
-
Purification: Filter the crude product and wash it with water. Dry the solid and then purify it by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Table 1: Summary of Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm, a broad singlet for the indole N-H proton (δ > 10 ppm), and a singlet for the phenolic O-H proton. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 209.24 g/mol .[2] |
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the activities of related indole and phenol compounds provide a strong basis for predicting its potential therapeutic applications.
Putative Biological Activities
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including those involving protein kinases and tubulin.[4]
-
Anti-inflammatory Activity: Phenolic compounds are well-known for their anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways like NF-κB.[5]
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the compound to scavenge free radicals and reduce oxidative stress.[6]
Postulated Signaling Pathway Involvement
Given the structural motifs present in this compound, it is plausible that it could modulate signaling pathways implicated in cancer and inflammation. For instance, many small molecule inhibitors target receptor tyrosine kinases (RTKs) like EGFR, which are often dysregulated in cancer. Inhibition of the EGFR pathway can block downstream signaling cascades such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.
References
- 1. capotchem.cn [capotchem.cn]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects [mdpi.com]
- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Luminescent Heart of a Molecule: An In-Depth Technical Guide to the Fluorescence Mechanism of 2-(1H-indol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core fluorescence mechanism of 2-(1H-indol-2-yl)phenol, a molecule of significant interest for its potential applications in designing fluorescent probes and pharmacologically active compounds. The luminescence of this and related molecules is primarily governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This document provides a comprehensive overview of the ESIPT mechanism, supported by experimental protocols and data from closely related analogs, offering a robust framework for researchers in the field.
Core Fluorescence Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)
The fluorescence of this compound is characterized by a large Stokes shift, a significant difference between the wavelengths of maximum absorption and emission. This phenomenon is a hallmark of Excited-State Intramolecular Proton Transfer (ESIPT). The process can be broken down into a four-stage photocycle:
-
Photoexcitation: The molecule, in its ground state enol form (E), absorbs a photon of light, transitioning to an electronically excited enol state (E*).
-
Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the indole nitrogen increase significantly. This facilitates an ultrafast, sub-picosecond transfer of the proton from the phenol group to the indole nitrogen via a pre-existing intramolecular hydrogen bond. This transfer results in the formation of an excited-state keto tautomer (K*).
-
Fluorescence Emission: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon of light. This emission is observed at a longer wavelength (lower energy) compared to the initial absorption, resulting in the characteristic large Stokes shift.
-
Ground-State Reversion: The ground-state keto form (K) is unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground-state enol form (E), completing the photocycle.
This rapid proton transfer in the excited state is the key to the molecule's unique fluorescent properties and its sensitivity to the local environment.
Core Optical Properties of 2-(1H-indol-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental optical properties of 2-(1H-indol-2-yl)phenol. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide extrapolates its expected photophysical behavior based on the well-documented characteristics of structurally analogous compounds. The core of its optical properties is predicted to be governed by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
Predicted Photophysical Characteristics
This compound possesses a phenolic proton donor and an indole nitrogen atom that can act as a proton acceptor, creating a favorable environment for ESIPT. Upon photoexcitation, an ultrafast transfer of the phenolic proton to the indole nitrogen is anticipated, leading to the formation of a transient keto-tautomer. This process results in a significant Stokes shift and is often associated with dual fluorescence emission bands corresponding to the locally excited (enol) and the proton-transferred (keto) species.
The photophysical properties of indole derivatives are known to be sensitive to their environment. For instance, the solvent polarity can influence the energy levels of the excited states, potentially leading to shifts in the absorption and emission spectra (solvatochromism).
Quantitative Data Summary
| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Indole | ~280-290 | ~310-350 | ~0.1-0.4 | ~5,000-6,000 |
| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | ~330-350 | ~380-400 (Enol), ~450-550 (Keto) | Varies with solvent | ~10,000-20,000 |
| Substituted Ethenyl Indoles | Varies | Varies | Varies | Not Reported |
Experimental Protocols
The characterization of the optical properties of this compound would typically involve the following experimental methodologies:
3.1. Steady-State UV-Vis Absorption and Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission maxima, and to observe the Stokes shift.
-
Protocol:
-
Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectra using a dual-beam spectrophotometer over a wavelength range of approximately 250-500 nm.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.
-
To investigate the dual emission characteristic of ESIPT, emission spectra should be collected over a broad range, typically from the near-UV to the visible region (e.g., 350-650 nm).
-
3.2. Fluorescence Quantum Yield Determination
-
Objective: To quantify the efficiency of the fluorescence process.
-
Protocol:
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
3.3. Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the excited-state lifetime(s) and investigate the dynamics of the ESIPT process.
-
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at the absorption maximum.
-
Collect the fluorescence decay profiles at the emission maxima of both the enol and keto forms.
-
The decay data can be fitted to a multi-exponential function to determine the lifetimes of the different excited species. The rise time of the keto emission can provide information on the rate of the proton transfer.
-
Visualizations
4.1. Excited-State Intramolecular Proton Transfer (ESIPT) Pathway
Molecular Modeling of 2-(1H-indol-2-yl)phenol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular modeling of 2-(1H-indol-2-yl)phenol and its interactions with biologically relevant targets. Due to the limited availability of direct research on this specific molecule, this guide draws upon established principles and documented studies of structurally analogous compounds, particularly 2-phenylindole and other 2-arylindole derivatives. The methodologies, data, and workflows presented herein serve as a comprehensive framework for researchers investigating the therapeutic potential of this class of compounds.
Introduction to this compound and Its Therapeutic Potential
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity.[1] The 2-arylindole subset, to which this compound belongs, has garnered significant attention for its broad-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a phenolic hydroxyl group introduces the potential for hydrogen bonding and other specific interactions, making this compound a compelling candidate for drug discovery.
Molecular modeling plays a pivotal role in elucidating the interactions of such molecules at the atomic level, guiding the design of more potent and selective therapeutic agents. This guide will delve into the primary computational techniques used to model these interactions, present representative data from analogous compounds, and outline experimental protocols for the validation of computational findings.
Core Molecular Modeling Techniques
The investigation of this compound-protein interactions relies on a suite of computational methods. Each technique offers unique insights into the binding process, from predicting the most likely binding pose to simulating the dynamic behavior of the complex over time.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is instrumental in identifying potential binding sites and estimating the binding affinity of a ligand to a protein. For this compound and its analogs, docking studies have been crucial in identifying interactions with key therapeutic targets.
Workflow for Molecular Docking:
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time.[4] This technique allows for the assessment of the stability of the docked pose, the role of solvent molecules, and conformational changes in both the protein and the ligand upon binding.[4]
Workflow for Molecular Dynamics Simulation:
Quantum Mechanics (QM) Calculations
Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be employed to accurately determine the electronic properties of this compound, such as its charge distribution and orbital energies. This information is valuable for parameterizing the ligand for classical molecular dynamics simulations and for understanding the nature of its interactions with protein residues at a sub-atomic level.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from molecular modeling and biological evaluation studies of 2-phenylindole and other 2-arylindole derivatives. This data serves as a proxy for the potential interactions and activities of this compound.
Table 1: Molecular Docking and Biological Activity Data for 2-Phenylindole Derivatives as Anticancer Agents
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (nM) | Reference |
| 3e | Tubulin (colchicine site) | - | 1.60 (MCF-7) | [5] |
| 13 | COX-2 | - | - (90.5% inhibition) | [2] |
| 14 | COX-2 | - | - (75.6% inhibition) | [2] |
| 15 | COX-2 | - | - (81.1% inhibition) | [2] |
Table 2: Molecular Dynamics Simulation Data for Phenolic Compounds with Protein Targets
| Ligand | Protein Target | Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues | Reference |
| Naringenin | α-glucosidase | - | Not specified | [6] |
| Linalylanthranilate | PTP1B | -20.18 ± 8.48 | Not specified | [7] |
| γ-diosphenol | PTP1B | -16.49 ± 8.48 | Not specified | [7] |
| Curcumin | PD-L1 Dimer | - | Ile54, Tyr56, Met115, Ala121, Tyr123 | [8] |
Experimental Protocols for Validation
The validation of computational predictions through experimental assays is a critical step in drug discovery. The following are detailed methodologies for key experiments that can be used to characterize the interactions of this compound with its putative protein targets.
Synthesis of this compound
The synthesis of 2-arylindoles can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[9] A plausible synthetic route for this compound is outlined below.
Protocol: Fischer Indole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyphenylhydrazine hydrochloride (1 equivalent) and 2-hydroxyacetophenone (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Binding Assays
Several biophysical techniques can be employed to quantify the binding affinity of this compound to a target protein.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of this compound in the same buffer, ensuring the final concentration of any organic solvent (e.g., DMSO) is low and identical in both solutions.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface and monitor the change in the refractive index in real-time.
-
Kinetic Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.
-
Data Fitting: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of this compound with its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the ligand indicates binding.
Signaling Pathways and Logical Relationships
The biological effects of this compound are mediated through its interaction with specific proteins, which in turn modulate cellular signaling pathways. Based on the activities of analogous 2-arylindoles, potential pathways include those involved in cell proliferation, inflammation, and apoptosis.[2]
Logical Relationship of Drug Discovery and Development:
Conclusion
The molecular modeling of this compound, informed by studies on structurally similar compounds, provides a powerful approach to understanding its potential as a therapeutic agent. The combination of molecular docking, molecular dynamics simulations, and quantum mechanics calculations can offer detailed insights into its binding mechanisms, guiding the rational design of more effective and safer drugs. The experimental validation of these computational predictions is paramount and can be achieved through a variety of biophysical and cellular assays. This integrated approach of computational and experimental methodologies is essential for advancing our understanding of the therapeutic potential of the 2-arylindole class of compounds.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. ymerdigital.com [ymerdigital.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking and Molecular Dynamics Studies of Antidiabetic Phenolic Compound Isolated from Leaf Extract of Englerophytum magalismontanum (Sond.) T.D.Penn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Density functional theory and molecular dynamics simulation-based bioprospection of Agathosma betulina essential oil metabolites against protein tyrosine phosphatase 1B for interventive antidiabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of 2-(1H-indol-2-yl)phenol in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(1H-indol-2-yl)phenol. Due to the absence of publicly available experimental data for this specific molecule, this document leverages data from structurally analogous compounds, particularly 2-phenylindole, and established principles of organic chemistry to predict its behavior in various solvents. Furthermore, detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate empirical data. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of indole-containing compounds.
Introduction
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in natural products and pharmacologically active molecules. The physicochemical properties of such compounds, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing bioavailability, formulation, and shelf-life. This guide addresses these key parameters for this compound, providing a predictive assessment and standardized methodologies for its empirical evaluation.
Predicted Solubility of this compound
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound, featuring both a polar phenol group and a moderately polar indole ring, suggests a nuanced solubility profile. In the absence of specific data, the solubility of 2-phenylindole, a structurally related compound, can be used as a predictive model. 2-phenylindole exhibits poor solubility in aqueous solutions but is soluble in a range of organic solvents.[1][2][3][4] It is anticipated that this compound will display similar behavior.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The phenol and indole N-H groups can act as hydrogen bond donors and acceptors, potentially leading to some solubility in protic solvents. However, the large hydrophobic core may limit solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds and have dipoles that can interact with the polar groups of the molecule, while also being able to solvate the nonpolar regions. |
| Nonpolar | Hexane, Toluene, Chloroform, Diethyl Ether | Slightly Soluble to Soluble | The aromatic nature of the indole and phenol rings suggests that there will be favorable van der Waals interactions with nonpolar solvents. Solubility is expected in chloroform and diethyl ether. |
Stability of this compound
Indole derivatives are known to be susceptible to degradation under various conditions.[5] The primary degradation pathways for the indole ring involve oxidation.[5] Factors such as pH, light, temperature, and the presence of oxidizing agents can significantly impact the stability of these compounds.[5]
3.1. General Stability Profile of Indole Derivatives
-
Oxidative Degradation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of colored degradation products.[5]
-
pH-Dependent Degradation: Extreme pH values can catalyze the degradation of the indole ring.[5]
-
Photodegradation: Many indole derivatives are light-sensitive and can undergo degradation upon exposure to UV or visible light.[5]
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.
Table 2: Factors Affecting the Stability of this compound and Recommended Storage Conditions
| Factor | Effect on Stability | Recommended Storage Conditions |
| Light | Potential for photodegradation. | Store in amber vials or protect from light by wrapping containers in aluminum foil.[5] |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[5] |
| Atmosphere | Oxygen can lead to oxidative degradation. | Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers.[5] |
| pH | Acidic or basic conditions may promote degradation. | Maintain solutions at a neutral pH unless experimental conditions require otherwise. |
A color change in a solution of an indole compound, such as the appearance of a yellow, pink, or red hue, often indicates degradation.[5]
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
4.1. Determination of Solubility: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial.[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[6]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Experimental workflow for the shake-flask solubility determination.
4.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13][14] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[11]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.[15][16][17][18] The detector should be a photodiode array (PDA) detector to assess peak purity.
-
Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation of the parent compound.[13]
Logical workflow for forced degradation studies.
Conclusion
While specific experimental data for this compound is not currently available, this technical guide provides a robust predictive framework for its solubility and stability based on the known behavior of analogous indole derivatives. The compound is anticipated to have good solubility in a range of organic solvents and limited solubility in aqueous media. Its stability is expected to be influenced by factors common to indole-containing molecules, namely light, temperature, pH, and oxidizing conditions. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these crucial physicochemical parameters, thereby facilitating the progression of this compound in drug discovery and development pipelines.
References
- 1. webqc.org [webqc.org]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Phenylindole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1H-indol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(1H-indol-2-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The indole nucleus is a prominent scaffold in numerous biologically active compounds, and phenolic moieties are known to contribute to antioxidant and other pharmacological properties.[1][2] The combination of these two functionalities in this compound makes it a molecule of significant interest for further investigation.
Table of Contents
-
Introduction to this compound
-
Potential Applications
-
Synthesis Protocols
-
Protocol 1: Fischer Indole Synthesis
-
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction
-
-
Data Presentation
-
Experimental Workflows (Graphviz Diagrams)
Introduction to this compound
This compound belongs to the family of indole derivatives, which are a critical class of heterocyclic compounds in drug discovery and development.[3] The indole ring system is a core structural component in many pharmaceutical agents and natural products.[4][5] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are recognized for their antioxidant, anti-inflammatory, and antimicrobial activities.[2][6] The synthesis of hybrid molecules containing both indole and phenol motifs is a promising strategy for the development of novel therapeutic agents.
Potential Applications
While specific studies on the biological activity of this compound are not extensively documented in the provided search results, related indole and phenol-containing compounds have shown a range of promising biological activities. These potential applications provide a strong rationale for the synthesis and further investigation of this target molecule.
-
Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals and protect against oxidative stress.[2] Indole derivatives themselves can also exhibit antioxidant properties.[7] The combination of these two moieties may lead to synergistic antioxidant effects.
-
Antimicrobial and Antifungal Activity: Various 2-phenyl-1H-indoles and other indole derivatives have demonstrated moderate to good antimicrobial and antifungal activity against a range of pathogens.[7][8][9][10]
-
Anti-inflammatory Properties: Indole derivatives are the basis for several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin.[3] Phenolic compounds also contribute to anti-inflammatory responses.[2]
-
Anticancer Potential: The indole scaffold is present in numerous anticancer agents.[1] Phenolic compounds have also been investigated for their ability to inhibit cancer cell growth.[2]
-
Neuroprotective Effects: Indole-based compounds are being actively researched for the treatment of neurodegenerative diseases.[11][12]
Synthesis Protocols
Two common and effective methods for the synthesis of 2-substituted indoles are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. Detailed protocols for each are provided below.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[13][14][15] For the synthesis of this compound, the reaction would proceed via the condensation of phenylhydrazine with 2'-hydroxyacetophenone to form a hydrazone, followed by acid-catalyzed cyclization.
Experimental Protocol:
Step 1: Formation of the Phenylhydrazone
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.0 eq) and an equal molar amount of phenylhydrazine (1.0 eq).
-
Add absolute ethanol (20 mL) to the flask.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the phenylhydrazone can either be isolated by filtration if it precipitates or used directly in the next step.
Step 2: Cyclization to form this compound
-
To the reaction mixture containing the phenylhydrazone (or the isolated solid), add a Lewis acid catalyst such as anhydrous zinc chloride (2.0 eq) or a Brønsted acid like polyphosphoric acid (PPA).
-
If using zinc chloride, add a high-boiling point solvent like xylene (30 mL).
-
Attach a reflux condenser to the flask and heat the mixture to reflux (typically 130-140 °C for xylene) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction
Palladium-catalyzed reactions offer a modern and efficient route to construct C-C bonds.[16][17] The synthesis of this compound can be envisioned through a palladium-catalyzed coupling of a suitable ortho-substituted aniline with a coupling partner. A plausible route involves the reaction of 2-ethynylaniline with 2-bromophenol.
Experimental Protocol:
-
To a sealed reaction vessel, add 2-ethynylaniline (1.0 eq), 2-bromophenol (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand like PPh₃, 10 mol%).
-
Add a base, such as K₂CO₃ (2.0 eq), and a solvent like anhydrous dimethylformamide (DMF) or dioxane.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the final product.
Data Presentation
The following table should be used to record and compare the quantitative data from the synthesis of this compound using the described protocols.
| Parameter | Protocol 1: Fischer Indole Synthesis | Protocol 2: Palladium-Catalyzed Coupling |
| Starting Materials | 2'-Hydroxyacetophenone, Phenylhydrazine | 2-Ethynylaniline, 2-Bromophenol |
| Catalyst | ZnCl₂ or PPA | Pd(OAc)₂ |
| Solvent | Ethanol, Xylene | DMF or Dioxane |
| Reaction Temperature (°C) | Reflux (e.g., 140°C) | 80-100°C |
| Reaction Time (h) | 4-8 | 12-24 |
| Theoretical Yield (g) | [To be calculated] | [To be calculated] |
| Actual Yield (g) | [To be measured] | [To be measured] |
| Percentage Yield (%) | [To be calculated] | [To be calculated] |
| Melting Point (°C) | [To be measured] | [To be measured] |
| ¹H NMR (δ, ppm) | [To be recorded] | [To be recorded] |
| ¹³C NMR (δ, ppm) | [To be recorded] | [To be recorded] |
| Mass Spec (m/z) | [To be recorded] | [To be recorded] |
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(1H-indol-2-yl)phenol as a Selective Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(1H-indol-2-yl)phenol as a fluorescent probe for the detection of specific metal ions. While direct, comprehensive studies on this compound for a wide array of metal ions are limited, this document synthesizes available data from closely related indole-phenol analogs to present a representative guide for its application, particularly for the detection of aluminum (Al³⁺) and zinc (Zn²⁺) ions.
Introduction
This compound is a fluorogenic organic compound featuring an indole moiety fused with a phenol ring. This structural motif has shown significant promise in the development of chemosensors for metal ions. The nitrogen and oxygen atoms within the molecule can act as a binding site for metal cations, leading to distinct changes in its photophysical properties. Upon chelation with specific metal ions, this compound is expected to exhibit a "turn-on" fluorescence response, making it a valuable tool for selective and sensitive metal ion detection in various applications, including environmental monitoring and biological imaging.
Principle of Detection
The fluorescence of this compound is typically weak in its free form due to processes such as Photoinduced Electron Transfer (PET) from the electron-rich indole and phenol rings. Upon binding to a target metal ion, the lone pair electrons of the nitrogen and oxygen atoms become engaged in coordination. This coordination restricts intramolecular rotation and inhibits the PET process, leading to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" signaling mechanism provides a high signal-to-background ratio, enabling sensitive detection of the target analyte.
Quantitative Data Summary
The following table summarizes representative quantitative data for the detection of Al³⁺ and Zn²⁺ ions based on studies of closely related indole-phenol fluorescent probes. These values should be considered as indicative for this compound and may require experimental validation for the specific compound.
| Metal Ion | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Solvent System |
| Al³⁺ | ~365 nm | ~470 nm | ~0.1 - 1.0 µM | ~10⁴ - 10⁵ M⁻¹ | 1:1 | Methanol, Ethanol/Water |
| Zn²⁺ | ~370 nm | ~480 nm | ~0.1 - 0.5 µM[1] | ~10⁵ - 10⁶ M⁻¹ | 1:1 or 2:1 | Aqueous buffer, Acetonitrile |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 2-(1H-indol-2-yl)phenols involves the Fischer indole synthesis. This can be achieved through the reaction of a suitable ketone with phenylhydrazine in the presence of an acid catalyst.
Materials:
-
2-Hydroxyacetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ethanol
-
Toluene
Procedure:
-
Hydrazone Formation: Dissolve 2-hydroxyacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: After completion of the hydrazone formation, remove the ethanol under reduced pressure. Add polyphosphoric acid to the residue. Heat the mixture to 100-120 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., NaOH solution) until a precipitate forms.
-
Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Metal Ion Detection
This protocol describes a general procedure for evaluating the fluorescence response of this compound towards various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or a suitable solvent). Examples include AlCl₃, ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, etc.
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, add the appropriate volume of buffer solution.
-
Add a small aliquot of the this compound stock solution to each cuvette to a final concentration of 10 µM.
-
To each cuvette (except for the blank), add a specific volume of a metal ion stock solution to achieve the desired final concentration (e.g., 2 equivalents).
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. Set the excitation wavelength based on the absorption maximum of the probe (typically around 360-380 nm). Record the emission spectrum over a suitable range (e.g., 400-600 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the different metal ions to determine the selectivity of the probe.
Protocol for Fluorescence Titration
This protocol is used to determine the binding constant and stoichiometry of the probe-metal ion complex.
Procedure:
-
Prepare a solution of this compound (e.g., 10 µM) in the chosen solvent system.
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of a concentrated stock solution of the target metal ion (e.g., Al³⁺ or Zn²⁺).
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The binding stoichiometry can be determined from a Job's plot.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., Benesi-Hildebrand equation).
-
Visualizations
Caption: Signaling mechanism of this compound.
Caption: Experimental workflow for metal ion detection.
References
Application Notes and Protocols: 2-(Heteroaryl)phenols in Organic Light-Emitting Diodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compounds featuring a phenol group attached to a heterocyclic moiety, such as 2-(1H-indol-2-yl)phenol, are of significant interest for applications in organic electronics due to their unique photophysical properties. These molecules can exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and tunable emission colors. Furthermore, they can be functionalized to serve as emitters, hosts, or charge-transporting materials in OLEDs. This document outlines the potential applications and provides detailed experimental protocols based on analogous 2-(2-hydroxyphenyl)benzothiazole zinc(II) complexes, which have demonstrated high efficiency as host materials in phosphorescent OLEDs (PhOLEDs).
Potential Applications in OLEDs
The molecular structure of this compound suggests several potential roles within an OLED device:
-
As an Emissive Layer (EML) Material: The intrinsic fluorescence of the molecule could be harnessed for use in a non-doped or doped emissive layer. The emission color could potentially be tuned by modifying the indole or phenol rings with various substituents.
-
As a Host Material in PhOLEDs: The high triplet energy that is often characteristic of such rigid molecular structures could make them suitable hosts for phosphorescent guest emitters (e.g., iridium(III) or platinum(II) complexes), facilitating efficient energy transfer and preventing triplet exciton quenching.
-
As a Hole-Transporting (HTL) or Electron-Transporting (ETL) Material: By introducing appropriate electron-donating or electron-withdrawing groups, the charge transport properties of the molecule could be tailored for use in the charge-transporting layers of an OLED.
Case Study: Zinc(II) Complexes of 2-(2-hydroxyphenyl)benzothiazole as a Host Material
As a case study, we will consider the application of novel zinc(II) complexes of 2-(2-hydroxyphenyl)benzothiazole derivatives as host materials for red phosphorescent OLEDs. These complexes have demonstrated the ability to significantly enhance device performance compared to traditional host materials.
The following table summarizes the performance of a red phosphorescent OLED using a zinc(II) complex of a 2-(2-hydroxyphenyl)benzothiazole derivative as the host material.
| Device Role | Host Material | Emitter | Maximum External Quantum Efficiency (EQE) | Reference |
| Host | Zinc(II) complex of 2-(2-hydroxyphenyl)benzothiazole | Tris(2-phenylisoquinoline)iridium(III) | 17.5% | [1] |
| Host (Control) | 4,4′-bis(N-carbazoly)biphenyl (CBP) | Tris(2-phenylisoquinoline)iridium(III) | 12.6% | [1] |
Experimental Protocols
The following protocols are detailed for the fabrication and characterization of a multilayer OLED device, based on the methodologies used for the 2-(2-hydroxyphenyl)benzothiazole zinc(II) complex case study.
-
Cleaning of Indium Tin Oxide (ITO) Substrates:
-
Patterned ITO-coated glass substrates (sheet resistance of ~15 Ω/sq) are sequentially cleaned in an ultrasonic bath.
-
Ultrasonicate in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Ultrasonicate in DI water for 15 minutes.
-
Ultrasonicate in acetone for 15 minutes.
-
Ultrasonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Dry the substrates in a high-purity nitrogen stream.
-
-
UV-Ozone Treatment:
-
Immediately before loading into the deposition chamber, treat the cleaned ITO substrates with UV-ozone for 20 minutes to enhance the work function of the ITO and improve hole injection.
-
The OLED is fabricated by the sequential deposition of organic layers and the metal cathode onto the prepared ITO substrate in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Hole Injection Layer (HIL) Deposition:
-
Deposit a 60 nm layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). Deposition rate: 1-2 Å/s.
-
-
Hole Transporting Layer (HTL) Deposition:
-
Deposit a 20 nm layer of 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP). Deposition rate: 1-2 Å/s.
-
-
Emissive Layer (EML) Deposition:
-
Co-evaporate the 2-(2-hydroxyphenyl)benzothiazole zinc(II) complex (as host) and the red phosphorescent emitter (e.g., 6 wt% tris(2-phenylisoquinoline)iridium(III)).
-
The total thickness of the EML is 30 nm. The deposition rates are adjusted to achieve the desired doping concentration.
-
-
Hole Blocking Layer (HBL) Deposition:
-
Deposit a 10 nm layer of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP). Deposition rate: 1-2 Å/s.
-
-
Electron Transporting Layer (ETL) Deposition:
-
Deposit a 20 nm layer of tris(8-hydroxyquinolinato)aluminum (Alq₃). Deposition rate: 1-2 Å/s.
-
-
Electron Injection Layer (EIL) Deposition:
-
Deposit a 1 nm layer of lithium fluoride (LiF). Deposition rate: 0.1-0.2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 100 nm layer of aluminum (Al) through a shadow mask to define the active area of the device (e.g., 0.1 cm²). Deposition rate: 5-10 Å/s.
-
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Measure the J-V-L characteristics using a source meter (e.g., Keithley 2400) and a luminance meter (e.g., Minolta CS-200).
-
-
Electroluminescence (EL) Spectra:
-
Record the EL spectra using a spectroradiometer.
-
-
Efficiency Calculations:
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data and the EL spectrum.
-
Visualizations
Caption: Multilayer architecture of a typical phosphorescent OLED.
References
Application Notes and Protocols for the Purification of Crude 2-(1H-indol-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(1H-indol-2-yl)phenol is a heterocyclic compound incorporating both indole and phenol moieties. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with these functional groups. The synthesis of this compound can result in a crude product containing various impurities, including unreacted starting materials, reagents, and side-products. Therefore, robust purification methods are essential to obtain a highly pure compound for subsequent biological evaluation, structural analysis, or further synthetic transformations.
These application notes provide detailed protocols for three common and effective methods for the purification of crude this compound: recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Potential Impurities
The nature of impurities in crude this compound depends on the synthetic route employed. A common method for its synthesis is the Fischer indole synthesis. Potential impurities may include:
-
Unreacted starting materials (e.g., phenylhydrazine, 2-hydroxyacetophenone).
-
Catalyst residues (e.g., acid catalysts).
-
Polymeric byproducts.
-
Isomeric products.
-
Solvents used in the reaction.
Data Presentation: Comparison of Purification Methods
The following table summarizes representative quantitative data for the different purification methods described in this document. These values are illustrative and may vary depending on the quality of the crude material and the specific experimental conditions.
| Purification Method | Purity of Crude (%) | Purity of Final Product (%) | Typical Recovery (%) | Scale (mg) | Throughput |
| Recrystallization | 75-85 | >98 | 60-80 | >500 | Moderate |
| Flash Column Chromatography | 60-80 | >99 | 50-75 | 100-1000 | Low |
| Preparative HPLC | 80-95 | >99.9 | 70-90 | <100 | Very Low |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.
Materials:
-
Crude this compound
-
Ethanol (or a mixture of Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol may not be the ideal solvent. A mixed solvent system, such as ethanol/water, can be tested. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration by quickly passing the solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber
-
Capillary spotters
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane and ethyl acetate. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Visualization: Visualize the spots on the TLC plates under a UV lamp. This compound should be UV active. Specific stains like Ehrlich's reagent can be used for indoles, which typically produce blue or purple spots.[1]
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure samples on a smaller scale.
Materials:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a modifier)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Autosampler or manual injector
-
Fraction collector
-
Vials for sample and collection
Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A typical mobile phase could be a gradient of water and acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Separation: Inject the sample onto the preparative C18 column. Run the developed gradient method to separate the components of the crude mixture.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound using a fraction collector. The peak can be identified by its retention time, which was determined during analytical method development.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
Application Note and Protocol: Measuring the Fluorescence Quantum Yield of 2-(1H-indol-2-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1][2][3][4] In drug development and materials science, the quantum yield is a key indicator of a compound's potential as a fluorescent probe, sensor, or imaging agent.[5] Indole derivatives, due to their intrinsic fluorescence and environmental sensitivity, are of significant interest for these applications.[6][7]
This document outlines a detailed protocol for measuring the fluorescence quantum yield of 2-(1H-indol-2-yl)phenol using the relative method. The relative, or comparative, method is the most widely used approach and involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[2][8] This method is often preferred for its simplicity and accuracy when appropriate standards and procedures are used.[9]
Principle of the Relative Method
The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (x) to those of a standard (st) with a known quantum yield (Φst).[5] The governing equation is:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
When the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) cancels out to 1.[9][10] To ensure accuracy and minimize errors from inner filter effects, it is crucial to work with dilute solutions, where the absorbance at the excitation wavelength is typically kept below 0.1.[2][11]
Instrumentation and Materials
3.1. Instrumentation
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission channel to account for wavelength-dependent instrument sensitivity.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
3.2. Materials
-
Compound of Interest: this compound.
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield. The standard should absorb at the chosen excitation wavelength and preferably emit in a similar spectral region as the sample.[2] Quinine sulfate is a commonly used standard.[12][13]
-
Solvent: Spectroscopic grade solvent that dissolves both the sample and the standard. The choice of solvent is critical and should be one in which the photophysical properties of the standard are well-documented. For quinine sulfate, 0.1 M or 0.5 M sulfuric acid is typically used.[11][14]
Experimental Protocols
4.1. Preliminary Spectroscopic Characterization
Before quantum yield determination, the absorption and emission characteristics of this compound must be determined.
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Measure the Absorption Spectrum: Scan the absorbance from approximately 250 nm to 500 nm to identify the absorption maximum (λmax, abs).
-
Measure the Emission Spectrum: Excite the sample at its λmax, abs and record the fluorescence emission spectrum to determine the emission maximum (λmax, em).
4.2. Selection of Quantum Yield Standard
Choose a standard based on the preliminary results. The excitation wavelength used for the quantum yield measurement must be a wavelength at which both the sample and the standard absorb. Quinine sulfate is a suitable standard for compounds that absorb in the UV range.
Table 1: Common Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φst) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M HClO4 | 347.5 | ~450 | 0.60[11] |
| Quinine Sulfate | 0.5 M H2SO4 | 350 | ~450 | 0.52[11] |
| Fluorescein | 0.1 M NaOH | 490 | ~520 | 0.87-0.92 |
| Rhodamine 6G | Ethanol | 528 | ~550 | 0.94-0.96 |
| Rhodamine 101 | Ethanol | 560 | ~580 | 0.96[3] |
4.3. Preparation of Solutions
-
Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen standard (e.g., quinine sulfate) in the selected solvent.
-
Working Solutions: Prepare a series of five to six dilutions from each stock solution. The concentrations should be adjusted so that the absorbance values at the selected excitation wavelength are in the range of 0.02, 0.04, 0.06, 0.08, and 0.10.[2] A blank solution containing only the solvent should also be prepared.
4.4. Absorbance and Fluorescence Measurements
The following workflow should be followed for both the standard and the sample solutions.
-
Record Absorbance: Using the UV-Vis spectrophotometer, measure and record the absorbance of each working solution at the chosen excitation wavelength.
-
Record Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. It is critical that all instrument settings (e.g., excitation wavelength, slit widths) remain identical for all measurements of the sample and the standard. [2]
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.
Data Presentation and Analysis
5.1. Data Collection
Organize the collected data in a tabular format for clarity.
Table 2: Absorbance and Fluorescence Data for Standard (e.g., Quinine Sulfate)
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (Ist) |
|---|---|---|---|
| 1 | Conc. 1 | ~0.02 | Value 1 |
| 2 | Conc. 2 | ~0.04 | Value 2 |
| 3 | Conc. 3 | ~0.06 | Value 3 |
| 4 | Conc. 4 | ~0.08 | Value 4 |
| 5 | Conc. 5 | ~0.10 | Value 5 |
Table 3: Absorbance and Fluorescence Data for this compound
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (Ix) |
|---|---|---|---|
| 1 | Conc. 1 | ~0.02 | Value 1 |
| 2 | Conc. 2 | ~0.04 | Value 2 |
| 3 | Conc. 3 | ~0.06 | Value 3 |
| 4 | Conc. 4 | ~0.08 | Value 4 |
| 5 | Conc. 5 | ~0.10 | Value 5 |
5.2. Quantum Yield Calculation
-
Plot the Data: For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance.
-
Determine the Gradient: The plot should yield a straight line passing through the origin.[9] Determine the slope (gradient, m) of this line for both the standard (mst) and the sample (mx).
-
Calculate the Quantum Yield: Use the gradients to calculate the quantum yield of this compound using the modified equation:[9]
Φx = Φst * (mx / mst) * (nx2 / nst2)
If the same solvent is used for both, the equation simplifies to:
Φx = Φst * (mx / mst)
Visualized Workflows and Logic
Caption: Experimental workflow for relative quantum yield measurement.
Caption: Logical relationship of parameters in the quantum yield formula.
References
- 1. jasco-global.com [jasco-global.com]
- 2. static.horiba.com [static.horiba.com]
- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horiba.com [horiba.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. agilent.com [agilent.com]
- 10. edinst.com [edinst.com]
- 11. publications.iupac.org [publications.iupac.org]
- 12. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]
- 13. govinfo.gov [govinfo.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for Evaluating the Biological Activity of 2-(1H-indol-2-yl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biological activities of novel 2-(1H-indol-2-yl)phenol derivatives. The protocols detailed herein cover the assessment of anticancer, antioxidant, and antimicrobial properties, which are significant areas of investigation for this class of compounds.
Introduction
Indole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, with numerous examples demonstrating potent biological activities.[1] The this compound scaffold, in particular, combines the key structural features of both indole and phenol, suggesting a high potential for diverse pharmacological effects, including anticancer, antioxidant, and antimicrobial activities.[2][3] These compounds can modulate various cellular processes by targeting key signaling pathways, making them attractive candidates for drug discovery and development.[1][4] This document outlines a systematic approach to screen and characterize the biological potential of these derivatives.
Data Presentation
The biological activities of this compound derivatives can be quantified and summarized for comparative analysis. The following tables provide a template for presenting key data points obtained from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 (Breast) | ||
| Derivative 1 | A549 (Lung) | ||
| Derivative 1 | HCT-116 (Colon) | ||
| Derivative 2 | MCF-7 (Breast) | ||
| Derivative 2 | A549 (Lung) | ||
| Derivative 2 | HCT-116 (Colon) |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits 50% of cell growth.
Table 2: Antioxidant Activity of this compound Derivatives
| Compound ID | DPPH Scavenging Activity (IC₅₀ in µg/mL) ± SD | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) ± SD |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound required to scavenge 50% of DPPH free radicals.[5]
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Test Microorganism | Zone of Inhibition (mm) ± SD | Positive Control (e.g., Gentamicin) Zone of Inhibition (mm) ± SD |
| Derivative 1 | Staphylococcus aureus | ||
| Derivative 1 | Escherichia coli | ||
| Derivative 1 | Candida albicans | ||
| Derivative 2 | Staphylococcus aureus | ||
| Derivative 2 | Escherichia coli | ||
| Derivative 2 | Candida albicans |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Anticancer Activity Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.[5][9] The stable DPPH radical has a deep purple color, which changes to yellow upon reduction by an antioxidant.[5][9]
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol[9]
-
Positive control (e.g., Ascorbic acid or Trolox)[10]
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[5]
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[5]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.[5]
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Antimicrobial Activity Evaluation: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[11][12] The test compound diffuses from a well through a solidified agar medium inoculated with a microorganism, and the diameter of the resulting zone of growth inhibition is measured.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar[13]
-
Sabouraud dextrose agar (for fungi)
-
Sterile cork borer (6-8 mm diameter)[14]
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.[12]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[12]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.[12]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for the biological evaluation of this compound derivatives.
Signaling Pathways in Cancer Targeted by Indole Derivatives
Indole derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. Agar well diffusion: Significance and symbolism [wisdomlib.org]
- 12. botanyjournals.com [botanyjournals.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(1H-indol-2-yl)phenol as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(1H-indol-2-yl)phenol as a precursor in organic synthesis, with a focus on the generation of novel bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its combination with a phenolic moiety in this compound offers multiple reactive sites for derivatization.
Introduction to this compound
This compound is a bifunctional organic molecule featuring both an indole and a phenol group.[1] The indole ring system is a common motif in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Similarly, phenolic compounds are known for their diverse bioactivities, such as antioxidant and antimicrobial effects.[5] The presence of both of these pharmacologically significant moieties makes this compound an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.
The unique structural arrangement of this compound allows for selective functionalization at several positions: the nitrogen and C3-position of the indole ring, and the hydroxyl group and the activated aromatic ring of the phenol. This versatility enables the creation of a diverse library of derivatives.
Synthetic Applications: The Mannich Reaction
A particularly valuable application of this compound is its use as a nucleophile in the Mannich reaction. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[2][6] The product, a "Mannich base," incorporates an aminoalkyl group. Indoles are excellent substrates for this reaction, typically undergoing electrophilic substitution at the electron-rich C3 position.[2]
The phenolic component of this compound can also participate in Mannich-type reactions, leading to the formation of novel derivatives with potential antimicrobial and other biological activities.[7] The following protocol describes a general procedure for the synthesis of Mannich bases derived from this compound.
General Experimental Workflow
Caption: General workflow for the synthesis of Mannich bases from this compound.
Detailed Experimental Protocol: Synthesis of a this compound-derived Mannich Base
This protocol is a representative example for the synthesis of a Mannich base using this compound, benzaldehyde, and thiourea.
Materials:
-
This compound
-
Benzaldehyde
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
-
Equipment for filtration (e.g., Büchner funnel and flask)
-
Equipment for recrystallization
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (0.01 mol), benzaldehyde (0.01 mol), and thiourea (0.01 mol) in 30 mL of ethanol.
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture in a water bath maintained at 80°C with constant stirring for approximately 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that separates out is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.
-
The purified product is dried under vacuum.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary
The following table summarizes the expected yields and reaction times for the synthesis of various Mannich bases derived from a phenolic precursor, based on analogous reactions.[7]
| Entry | Aldehyde | Amine Component | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Urea | 1.5 | 75 |
| 2 | Benzaldehyde | Thiourea | 1.0 | 82 |
| 3 | 4-Chlorobenzaldehyde | Urea | 2.0 | 72 |
| 4 | 4-Chlorobenzaldehyde | Thiourea | 1.5 | 78 |
| 5 | 4-Methoxybenzaldehyde | Urea | 1.5 | 79 |
| 6 | 4-Methoxybenzaldehyde | Thiourea | 1.0 | 85 |
Logical Relationship of Synthesis
The synthesis of Mannich bases from this compound follows a logical progression of bond-forming events, creating a more complex molecular architecture from simpler starting materials.
Caption: Logical relationship of the three-component Mannich reaction to synthesize bioactive derivatives.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel heterocyclic compounds. Its dual functionality allows for a range of chemical transformations, with the Mannich reaction being a particularly effective method for generating derivatives with high potential for biological activity. The straightforward nature of these syntheses, coupled with the pharmacological importance of the resulting structures, makes this compound a key building block for researchers in drug discovery and medicinal chemistry. Further exploration of its reactivity is likely to yield a rich variety of new chemical entities with interesting and useful properties.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Electrochemical Evaluation of 2-(1H-indol-2-yl)phenol for Energy Storage Devices
Introduction
Redox-active organic molecules are an emerging class of materials for next-generation energy storage systems, offering advantages such as sustainability, low cost, and molecular-level tunability.[1][2] The compound 2-(1H-indol-2-yl)phenol features both electron-donating (phenol) and redox-active (indole) moieties, making it a candidate for electrochemical energy storage applications. The electrochemical oxidation of indole and its derivatives is a complex, multi-step process, suggesting rich redox behavior that could be harnessed in batteries or supercapacitors.[3] This document provides a comprehensive methodology for the preparation, characterization, and electrochemical testing of this compound as an active electrode material. The protocols are designed for researchers in materials science and drug development exploring novel applications for organic compounds.
Material Synthesis and Characterization
The initial step involves the synthesis or acquisition of high-purity this compound. Various synthetic routes exist for producing substituted indoles.[4][5][6] Once obtained, the material's identity and purity must be confirmed using standard analytical techniques.
Synthesis Overview
A common approach involves the palladium-catalyzed coupling of appropriately substituted precursors.[5] For instance, a Fischer indole synthesis or a palladium-catalyzed reaction between an o-alkynyl aniline and a phenol derivative could be employed.[6][7]
Physicochemical Characterization Protocol
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum to identify characteristic functional groups, such as the N-H and O-H stretches of the indole and phenol groups, respectively.[8]
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight and elemental composition.
-
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for material synthesis and characterization.
Electrode Preparation and Cell Assembly
Proper electrode fabrication is critical for evaluating the material's performance.[9] The active material is typically mixed with a conductive additive and a binder to ensure electronic conductivity and mechanical integrity.
Electrode Preparation Protocol
-
Slurry Formulation: Prepare a homogenous slurry by mixing the active material (this compound), a conductive carbon (e.g., Super P or Ketjenblack), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10.[2] Use a suitable solvent like N-Methyl-2-pyrrolidone (NMP) to dissolve the binder and disperse the solids.
-
Coating: Cast the slurry onto a current collector (e.g., copper foil for an anode or aluminum foil for a cathode) using a doctor blade to achieve a uniform thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
-
Pressing and Cutting: Punch out circular electrode discs of a specific diameter (e.g., 12 mm for a CR2032 coin cell) and press them to ensure good contact between particles and the current collector.
Coin Cell Assembly Protocol (CR2032)
All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Place the prepared working electrode in the bottom case of the coin cell.
-
Add a few drops of the chosen electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).[2]
-
Place a microporous separator (e.g., Celgard 2400) on top of the working electrode.
-
Position the counter/reference electrode (e.g., lithium metal foil) on the separator.
-
Add more electrolyte to ensure the separator is fully wetted.
-
Place a spacer disk and a spring on top of the lithium foil.
-
Seal the cell by placing the top cap and crimping it securely.
Caption: Workflow for electrode fabrication and cell assembly.
Electrochemical Testing Protocols
A series of electrochemical tests are required to fully characterize the material's performance in an energy storage device.[8] These tests are typically performed using a potentiostat/galvanostat.
Cyclic Voltammetry (CV)
Purpose: To identify the redox potentials, assess electrochemical reversibility, and determine the stable potential window.[10]
-
Setup: Connect the assembled coin cell to the potentiostat.
-
Parameters: Set a potential window (e.g., 1.5 V to 4.0 V vs. Li/Li⁺).
-
Execution: Sweep the potential at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s).[11]
-
Analysis: Identify the anodic and cathodic peak potentials and currents. The peak separation provides insight into the reaction kinetics and reversibility.
Galvanostatic Charge-Discharge (GCD)
Purpose: To measure key performance metrics such as specific capacity, coulombic efficiency, and cycle life.[12]
-
Setup: Use the same cell setup.
-
Parameters: Set upper and lower cutoff voltages based on the CV results. Apply a constant current density (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour).
-
Execution: Cycle the cell for a desired number of cycles (e.g., 100 cycles).
-
Analysis: Calculate specific capacity (mAh/g), coulombic efficiency (discharge capacity / charge capacity * 100%), and plot capacity vs. cycle number to evaluate stability.
Electrochemical Impedance Spectroscopy (EIS)
Purpose: To analyze the internal resistance, including charge transfer resistance and ion diffusion kinetics.[9]
-
Setup: The cell should be in a fully charged or discharged state.
-
Parameters: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Execution: Record the impedance response.
-
Analysis: Plot the data on a Nyquist plot (Z' vs. -Z''). Fit the data to an equivalent circuit model to extract values for solution resistance (Rₛ) and charge-transfer resistance (R꜀ₜ).
Caption: Logical flow of the electrochemical testing protocol.
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: Cyclic Voltammetry Summary
| Scan Rate (mV/s) | Anodic Peak (V) | Cathodic Peak (V) | Peak Separation (ΔEp, V) |
| 0.1 | Value | Value | Value |
| 0.2 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
Table 2: Galvanostatic Cycling Performance
| Cycle Number | Charge Capacity (mAh/g) | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
Table 3: Electrochemical Impedance Spectroscopy Data
| State of Charge | Cycle Number | Solution Resistance (Rₛ, Ω) | Charge Transfer Resistance (R꜀ₜ, Ω) |
| Fully Charged | 1 | Value | Value |
| Fully Charged | 100 | Value | Value |
| Fully Discharged | 1 | Value | Value |
| Fully Discharged | 100 | Value | Value |
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Recent Progress on Organic Electrodes Materials for Rechargeable Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole synthesis [organic-chemistry.org]
- 7. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. Importance of Electrode Preparation Methodologies in Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Antimicrobial Screening of 2-(1H-indol-2-yl)phenol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro antimicrobial and cytotoxicity screening of 2-(1H-indol-2-yl)phenol analogues. The protocols outlined below are based on established methodologies and can be adapted for high-throughput screening or detailed mechanistic studies.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold represents a promising pharmacophore for the development of new antimicrobial drugs. The combination of the indole nucleus and a phenolic moiety offers unique structural features that may lead to enhanced antimicrobial efficacy and novel mechanisms of action.
This document provides detailed protocols for the primary screening of this compound analogues to determine their minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and potential cytotoxicity against mammalian cell lines.
Data Presentation
Quantitative data from antimicrobial screening should be systematically recorded to facilitate the comparison of analogues and the identification of structure-activity relationships (SAR).
Note: Due to the limited availability of specific antimicrobial screening data for this compound analogues in the public domain, the following tables present example data based on structurally related 2-phenyl-1H-indole and 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives to illustrate the data presentation format. Researchers should replace this with their experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues
| Compound ID | R1-Substitution | R2-Substitution | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans ATCC 10231 MIC (µg/mL) | Positive Control MIC (µg/mL) |
| IP-001 | H | H | 16 | 64 | 32 | Vancomycin: 1 |
| IP-002 | 5-Cl | H | 8 | 32 | 16 | Ciprofloxacin: 0.015 |
| IP-003 | 5-NO2 | 4'-OH | >128 | >128 | 64 | Fluconazole: 0.5 |
| IP-004 | H | 4'-OCH3 | 32 | 128 | 64 | Vancomycin: 1 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Lead Analogues
| Compound ID | Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation |
| IP-002 | S. aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| IP-002 | C. albicans | ATCC 10231 | 16 | 64 | 4 | Fungistatic |
Table 3: In Vitro Cytotoxicity (IC50) of Lead Analogues
| Compound ID | Cell Line | Assay | IC50 (µM) | Positive Control IC50 (µM) |
| IP-002 | HEK293 | MTT | >100 | Doxorubicin: 1.2 |
| IP-002 | HepG2 | MTT | 75.4 | Doxorubicin: 0.8 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
This compound analogues stock solutions (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Inoculum:
-
From a fresh 18-24 hour culture, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well of the dilution series.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Also, include wells with a standard antibiotic as a positive control.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C.
-
Incubation times: Bacteria (16-20 hours), Yeasts (24-48 hours).
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) as detected by the naked eye or a microplate reader.
-
Agar Well Diffusion Assay
This is a preliminary method to assess the antimicrobial activity of the synthesized compounds.[3][4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cork borer (6-8 mm diameter)
-
This compound analogues solutions of known concentration
-
Positive control antibiotic disks/solutions
-
Solvent control (e.g., DMSO)
Protocol:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension and remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
Allow the plate to dry for 3-5 minutes.
-
-
Preparation of Wells:
-
Aseptically punch wells of 6-8 mm diameter into the inoculated agar plate using a sterile cork borer.
-
-
Application of Test Compounds:
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Add the solvent used to dissolve the compounds into one well as a negative control.
-
Place a standard antibiotic disk or add a solution of a known antibiotic as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MBC or MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation, which can indicate the cytotoxicity of a compound.
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well sterile tissue culture plates
-
This compound analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., Doxorubicin)
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: Workflow for antimicrobial screening of this compound analogues.
Caption: Protocol for the Broth Microdilution Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(1H-indol-2-yl)phenol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the synthesis of 2-(1H-indol-2-yl)phenol and to help optimize the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a suitable ketone, in this case, 1-(2-hydroxyphenyl)ethanone.[2] Polyphosphoric acid (PPA) is commonly used as the acid catalyst and solvent for this cyclization.[2]
Q2: What is the general mechanism of the Fischer indole synthesis for this compound?
The mechanism proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with 1-(2-hydroxyphenyl)ethanone to form the corresponding phenylhydrazone.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]
-
[4][4]-Sigmatropic Rearrangement: This is the critical bond-forming step where the N-N bond is cleaved and a C-C bond is formed under acidic conditions.[3]
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by an intramolecular cyclization.[3]
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable indole ring.[3]
Q3: What are the primary factors influencing the reaction yield?
Several factors can significantly impact the yield of this compound synthesis:
-
Reaction Temperature and Time: The Fischer indole synthesis is sensitive to temperature.[1] Optimal conditions must be determined empirically to favor the desired cyclization over side reactions.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] While polyphosphoric acid is effective, other acids like zinc chloride (ZnCl₂), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) can also be used, though optimization is required.[1][5]
-
Purity of Starting Materials: Impurities in the phenylhydrazine or 1-(2-hydroxyphenyl)ethanone can lead to unwanted side reactions and lower yields.[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
Q1: I am experiencing a very low yield. What are the potential causes and solutions?
Low yields are a common issue in Fischer indole synthesis and can stem from several sources.[1]
dot
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | The reaction is highly sensitive to temperature.[1] Systematically vary the temperature (e.g., in 10°C increments from 100°C to 140°C) and monitor the reaction progress by TLC to find the optimal balance between reaction rate and decomposition.[2] |
| N-N Bond Cleavage | A significant competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, which leads to byproducts like aniline derivatives instead of cyclization.[6] This is more likely with electron-donating groups on the phenylhydrazine.[1][6] Ensure precise temperature control, as excessive heat can favor this cleavage. |
| Impure Starting Materials | Impurities in either 1-(2-hydroxyphenyl)ethanone or phenylhydrazine can introduce competing reactions.[1] Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use. |
| Ineffective Acid Catalyst | The activity of polyphosphoric acid (PPA) can vary. Ensure it is fresh and has not absorbed atmospheric moisture. Consider increasing the amount of PPA or trying an alternative Lewis or Brønsted acid catalyst.[7] |
| Oxidation of Phenol or Indole | Phenols and indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to resinous substances.[8] Running the reaction under an inert nitrogen or argon atmosphere can mitigate this issue. |
Q2: My final product is impure, and I'm having trouble with purification. What should I do?
Purification can be challenging due to the formation of structurally similar side products or residual starting materials.[9]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Side Products | Besides N-N bond cleavage, p-hydroxybenzylation at the indole-C2 position can occur as a side reaction under strong acid conditions.[10] Analyze the crude product by LC-MS to identify major impurities. This can help in choosing an appropriate purification strategy. |
| Ineffective Column Chromatography | The polar phenol and indole N-H groups can cause streaking on silica gel columns. Try a different eluent system, such as a gradient of ethyl acetate in hexanes, or add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to improve peak shape.[9] Reverse-phase chromatography may also be an effective alternative. |
| Co-elution of Impurities | If impurities co-elute with the product, consider recrystallization as an alternative or supplementary purification step. A solvent system like ethanol/water or ethyl acetate/hexanes may be effective. |
| Product Degradation on Silica | The acidic nature of standard silica gel can sometimes degrade sensitive indole products. Consider using neutral or deactivated alumina for column chromatography. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-arylindoles.[2]
Materials:
-
1-(2-hydroxyphenyl)ethanone
-
Phenylhydrazine
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (EtOH)
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
dot
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Hydrazone Formation:
-
To a stirred solution of 1-(2-hydroxyphenyl)ethanone (1.0 eq.) in ethanol, add phenylhydrazine (1.0 eq.).[2]
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Heat the reaction mixture at reflux (approximately 80°C) for 1 hour.[2] Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
-
Cyclization:
-
Workup and Extraction:
-
Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice.[2]
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product from the aqueous mixture with ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.[2]
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Illustrative)
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPA | 120 | 1 | 56% | [2] |
| 2 | ZnCl₂ in Xylene | Reflux (~140) | 3 | 50% | [5] |
| 3 | Acetic Acid | Reflux | - | Low/No Product | [6] |
| 4 | MsOH | 40 | - | 55% (for related synthesis) | [11] |
Note: Yields are highly substrate-dependent. This table presents data from the synthesis of this compound and closely related 2-arylindoles to illustrate the impact of different conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. reddit.com [reddit.com]
- 10. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of 2-(1H-indol-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-(1H-indol-2-yl)phenol. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Issue 1: Discoloration of Solid Compound or Solutions
Question: My solid sample of this compound has developed a yellowish or brownish tint upon storage. Similarly, solutions of the compound change color over time. What is causing this, and how can I prevent it?
Answer: Discoloration is a common indicator of degradation, likely due to oxidation. Both the indole and phenol moieties are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Temperature: Store at low temperatures (refrigerated at 2-8°C or frozen at -20°C) to reduce the rate of degradation.
-
-
Solvent Purity:
-
Use high-purity, degassed solvents for preparing solutions. Solvents can contain dissolved oxygen and metallic impurities that can catalyze oxidation.
-
-
Antioxidant Addition:
-
For long-term solution storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if it does not interfere with your downstream applications.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: I am performing a stability study on this compound, and I observe new peaks in my chromatogram over time. How can I identify these and what are the likely degradation products?
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, the primary degradation pathways are oxidation of the indole and/or phenol rings.
Troubleshooting Steps:
-
Hypothesize Degradation Products:
-
Indole Oxidation: The indole ring is prone to oxidation at the C2 and C3 positions of the pyrrole ring, which can lead to the formation of oxindole and isatin derivatives.[1][2][3]
-
Phenol Oxidation: The phenol group can be oxidized to form quinone-type structures.[4]
-
Dimerization/Polymerization: Oxidative coupling of phenol or indole moieties can lead to the formation of dimers or higher-order oligomers.
-
-
Utilize LC-MS/MS for Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful tool for identifying unknown degradation products.
-
Determine the mass-to-charge ratio (m/z) of the parent ion for each new peak.
-
Perform MS/MS fragmentation to obtain a characteristic fragmentation pattern, which can be used to elucidate the structure of the degradant.
-
-
Conduct Forced Degradation Studies:
-
To confirm the identity of the degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal).[5][6][7]
-
This will help to selectively generate the degradation products and correlate them with the peaks observed in your stability study.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. Solutions should be freshly prepared, but if storage is necessary, they should be kept at low temperatures, protected from light, and prepared with degassed, high-purity solvents.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is pH-dependent. The phenol moiety is more susceptible to oxidation under basic conditions due to the formation of the more easily oxidized phenoxide ion.[8] While the indole ring's stability is less directly affected by pH in terms of hydrolysis, extreme pH conditions can catalyze other degradation reactions. It is advisable to maintain solutions at a neutral or slightly acidic pH for better stability.
Q3: Is this compound sensitive to light?
A3: Yes, both indole and phenol moieties are known to be susceptible to photodegradation.[9][10][11] Exposure to UV or even ambient light can promote oxidative degradation. Therefore, all experiments and storage should be conducted with appropriate light protection.
Q4: What are the expected degradation products under oxidative stress?
A4: Under oxidative conditions (e.g., exposure to air, hydrogen peroxide, or metal ions), the primary degradation products are likely to be oxidized forms of the parent molecule. This includes the formation of quinone-like structures from the phenol ring and/or oxidation of the indole's pyrrole ring to form derivatives such as oxindoles or isatins.[1][2][3][4] Dimerization products may also be observed.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine stability monitoring and quantification of the parent compound.[12][13] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable due to its ability to provide molecular weight and structural information.[14][15][16][17][18]
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Analytical Characterization Notes |
| Indole Oxidation | 2-(2-oxo-2,3-dihydro-1H-indol-2-yl)phenol | Increased polarity, characteristic MS fragmentation |
| 2-(2,3-dioxo-2,3-dihydro-1H-indol-2-yl)phenol | Higher polarity, potential for color change | |
| Phenol Oxidation | Indol-2-yl-1,2-benzoquinone | Significant change in UV-Vis spectrum, colored compound |
| Dimerization | Biphenyl-linked dimers | Doubled molecular weight in MS |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Generally stable, minor degradation |
| Base Hydrolysis | 0.1 M NaOH | 12 - 48 hours | Increased oxidation of phenol moiety |
| Oxidation | 3% H₂O₂ | 6 - 24 hours | Oxidation of both indole and phenol rings |
| Thermal | 60 - 80°C | 48 - 96 hours | Accelerated oxidation |
| Photolytic | UV light (254/365 nm) | 24 - 48 hours | Photodegradation, oxidation |
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Thermal: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic: Expose a vial of the stock solution to UV light.
-
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by the developed HPLC or LC-MS method.
Mandatory Visualizations
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS investigation of oxidation products of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 16. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 18. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting fluorescence quenching in 2-(1H-indol-2-yl)phenol experiments
Technical Support Center: 2-(1H-indol-2-yl)phenol Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound, a fluorophore known for its sensitivity to the local environment.
Section 1: General Troubleshooting Workflow
Fluorescence quenching, or the decrease in fluorescence intensity, can arise from multiple factors. Before diving into specific issues, follow this general workflow to diagnose the problem.
Caption: General workflow for troubleshooting fluorescence quenching.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence intensity for this compound is much lower than expected. What are the common causes?
A1: Low fluorescence intensity is a frequent issue and can be attributed to several factors:
-
Solvent Effects: The fluorescence of indole derivatives is highly sensitive to solvent polarity.[1]
-
Concentration Effects: High concentrations can lead to self-quenching or inner filter effects.[2]
-
pH of the Solution: The protonation state of the phenol and indole moieties, dictated by pH, significantly impacts fluorescence.[3]
-
Presence of Quenchers: Contaminants such as dissolved oxygen, halide ions, or heavy metals can quench fluorescence.[4]
-
Incorrect Instrument Settings: Mismatched excitation/emission wavelengths or inappropriate gain settings can lead to low signal detection.[5]
Q2: How does solvent choice impact the fluorescence of this compound?
A2: The choice of solvent is critical. This compound's fluorescence properties are governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[6][7] The polarity of the solvent can stabilize different electronic states, leading to shifts in emission wavelength and changes in quantum yield.[8]
The indole chromophore is well-known for the sensitivity of its absorption and fluorescence spectra to changes in its microenvironment.[9] Generally, in non-polar solvents, you may observe a blue-shifted spectrum, while highly polar or protic solvents can cause a red-shift due to solvent relaxation effects around the excited fluorophore.[8][10]
Table 1: Effect of Solvent on Indole Derivative Fluorescence
| Solvent | Polarity | Typical Emission Behavior | Stokes Shift |
|---|---|---|---|
| Cyclohexane | Non-polar | Blue-shifted, structured emission | Small |
| Dioxane | Non-polar | Blue-shifted | Small |
| Acetonitrile | Polar Aprotic | Intermediate shift | Medium |
| Methanol | Polar Protic | Red-shifted, broad emission | Large |
| Water | Highly Polar Protic | Significantly red-shifted | Very Large |
This table provides generalized data for indole derivatives; specific values for this compound may vary.
Q3: Could the concentration of my sample be the problem?
A3: Yes. At high concentrations, two phenomena can drastically reduce observed fluorescence intensity:
-
Self-Quenching (or Concentration Quenching): Molecules in an excited state collide with ground-state molecules, leading to non-radiative decay.[2]
-
Inner Filter Effect: The sample solution absorbs too much of the excitation light before it can penetrate the full width of the cuvette, or it re-absorbs the emitted light.[11]
To test for this, prepare a dilution series (e.g., dilute by a factor of 2, 5, and 10) and measure the fluorescence. If the fluorescence intensity does not decrease proportionally with concentration (or even increases upon dilution), you are likely experiencing concentration-dependent effects.[12]
Q4: What are common chemical quenchers I should be aware of?
A4: Many substances can act as collisional (dynamic) or static quenchers.[13][14] It is crucial to use high-purity solvents and reagents.[12]
-
Dissolved Molecular Oxygen: A very common and effective collisional quencher.[4][13]
-
Halide Ions: Iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻) are well-known quenchers.[15]
-
Heavy Atoms & Metal Ions: Ions like Cu²⁺ and Fe³⁺ can quench fluorescence through various mechanisms.[4][16]
-
Acrylamide: Often used in binding studies as a collisional quencher to probe the accessibility of fluorophores.[15]
Section 3: Experimental Protocols & Methodologies
Protocol 1: Testing for Quenching by an External Agent (e.g., Analyte)
This protocol describes a standard method to determine if a substance in your solution is quenching the fluorescence of this compound using a Stern-Volmer analysis.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 µM) in an appropriate, deoxygenated solvent (e.g., acetonitrile).
-
Prepare a high-concentration stock solution of the potential quencher (Q) in the same solvent.
-
-
Sample Preparation:
-
Prepare a series of samples in cuvettes. Each cuvette should contain the same concentration of this compound.
-
Add increasing volumes of the quencher stock solution to the cuvettes to achieve a range of quencher concentrations. Ensure the total volume is the same in all cuvettes by adding solvent.
-
Include a control sample (blank) with no quencher.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation maximum (λ_ex) of this compound and measure the emission spectrum.
-
Record the fluorescence intensity at the emission maximum (λ_em) for each sample. Let I₀ be the intensity without the quencher and I be the intensity with the quencher.
-
-
Data Analysis:
-
Plot I₀/I versus the quencher concentration [Q].
-
For dynamic (collisional) quenching, the plot should be linear and follow the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
Caption: Workflow for a fluorescence quenching titration experiment.
Section 4: Understanding the Photophysics of this compound
The unique fluorescence properties of this molecule are due to Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation with light, a proton is transferred from the phenolic hydroxyl group to the indole nitrogen atom. This creates an excited-state tautomer which then fluoresces, typically at a longer wavelength (larger Stokes shift) than the normal excited state.
Caption: Simplified Jablonski diagram showing the ESIPT mechanism.
Any factor that disrupts this proton transfer, such as solvent hydrogen bonding to the phenol or indole groups, or deprotonation of the phenol at high pH, will quench the characteristic ESIPT fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. [PDF] Excited state intramolecular proton transfer (ESIPT) in2-phenylphenol: an example of proton transfer to a carbon of an aromaticring | Semantic Scholar [semanticscholar.org]
- 7. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 9. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edinst.com [edinst.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. stevesopenlab.org [stevesopenlab.org]
- 16. researchgate.net [researchgate.net]
common side products in the synthesis of 2-(1H-indol-2-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indol-2-yl)phenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: My Fischer indole synthesis of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Fischer indole synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. The starting material, 1-(2-hydroxyphenyl)ethanone, possesses an electron-donating hydroxyl group which can influence the course of the reaction.
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the necessary[1][1]-sigmatropic rearrangement, while a catalyst that is too strong can lead to decomposition of the starting materials or the product.[2]
-
Troubleshooting:
-
If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) can also be effective.[3][4]
-
Polyphosphoric acid (PPA) is often a good choice for less reactive substrates, but care must be taken as it can lead to charring at high temperatures.
-
Optimize the catalyst concentration through small-scale trial reactions.
-
-
-
Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the formation of tar and other polymeric byproducts.[2]
-
Troubleshooting:
-
If the reaction is sluggish at lower temperatures, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Conversely, if significant charring or decomposition is observed, reduce the reaction temperature.
-
-
-
N-N Bond Cleavage in the Hydrazone Intermediate: The electron-donating hydroxyl group on the 1-(2-hydroxyphenyl)ethanone precursor can stabilize the enamine intermediate, potentially favoring a competing N-N bond cleavage pathway over the desired cyclization. This can lead to the formation of aniline and other degradation products.[2]
-
Impure Starting Materials: The purity of both phenylhydrazine and 1-(2-hydroxyphenyl)ethanone is crucial. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Troubleshooting:
-
Ensure phenylhydrazine is freshly distilled or from a reliable source.
-
Purify 1-(2-hydroxyphenyl)ethanone by recrystallization or distillation if necessary.
-
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification?
Answer:
The formation of multiple products is a common challenge in the Fischer indole synthesis. Understanding the potential side reactions will aid in developing an effective purification strategy.
Common Side Products:
| Side Product | Formation Mechanism |
| Regioisomers | While 1-(2-hydroxyphenyl)ethanone is a symmetrical ketone with respect to the acetyl group, the presence of the ortho-hydroxyl group could potentially influence the electronics of the phenyl ring, though significant formation of regioisomers from this specific starting material is less common than with unsymmetrical aliphatic ketones. |
| Incompletely Cyclized Hydrazone | If the reaction does not go to completion, the starting phenylhydrazone of 1-(2-hydroxyphenyl)ethanone will remain in the reaction mixture. |
| Aniline and Phenolic Byproducts | Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline and various phenolic compounds derived from the decomposition of the starting ketone. |
| Tar and Polymeric Materials | Harsh acidic conditions and high temperatures can cause polymerization and degradation of reactants and products, leading to the formation of intractable tar.[2] |
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: The following is a general experimental protocol based on the Fischer indole synthesis. Optimization of specific parameters may be required.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Phenylhydrazone (optional, can be done in situ)
-
In a round-bottom flask, dissolve 1-(2-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add phenylhydrazine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, monitoring the reaction by TLC until the starting ketone is consumed.
-
The resulting phenylhydrazone can be isolated by filtration if it precipitates or used directly in the next step.
Step 2: Fischer Indole Cyclization
-
To the flask containing the phenylhydrazone (or the in situ mixture), add the chosen acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride).
-
Heat the reaction mixture to the appropriate temperature (this can range from 80 °C to 180 °C depending on the catalyst) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to separate the starting materials, intermediate hydrazone, and the final product. The spots can be visualized under a UV lamp (254 nm).
Q3: What are the key safety precautions for this synthesis?
A3:
-
Phenylhydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Strong acids (H₂SO₄, PPA) are corrosive. Handle with extreme care and add them slowly to the reaction mixture, especially when quenching with water.
-
Organic solvents are flammable. Work away from open flames and use a heating mantle with a stirrer for heating.
Visualizations
Below are diagrams to illustrate key aspects of the synthesis and troubleshooting process.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
improving the purity of 2-(1H-indol-2-yl)phenol through recrystallization
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the purity of 2-(1H-indol-2-yl)phenol through recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: When synthesized via methods like the Fischer indole synthesis, common impurities can include unreacted starting materials (e.g., phenylhydrazine and a phenolic ketone), regioisomers, and polymeric byproducts or tars formed under acidic and high-temperature conditions.[1] In some cases, byproducts from the cleavage of the N-N bond in the hydrazone intermediate may also be present.[1]
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2] For compounds containing both phenol and indole moieties, a good starting point is to test polar protic solvents like ethanol or methanol, or a mixed solvent system such as ethanol/water or methanol/water.[3] Aromatic hydrocarbons like toluene could also be effective, particularly for aromatic compounds. It is crucial to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try redissolving the oil by heating the solution and adding more of the "good" solvent to decrease the saturation level. Slower cooling of the solution can also promote crystal formation instead of oiling. Additionally, scratching the inside of the flask with a glass rod at the solution-air interface can sometimes induce crystallization.
Q4: I am getting a very low yield after recrystallization. What are the likely causes?
A4: A low yield can result from several factors. Using too much solvent will cause a significant portion of your product to remain in the mother liquor. To check for this, you can evaporate some of the filtrate to see if a substantial amount of solid remains. Cooling the crystallization mixture in an ice bath can help maximize crystal formation. Another possibility is that the initial crude product had a lower than expected amount of the desired compound.
Q5: Can I use a single solvent for the recrystallization?
A5: A single solvent is ideal if you can find one that meets the solubility criteria (high solubility when hot, low solubility when cold).[2] However, for many compounds, a mixed solvent system is necessary. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble. The two solvents must be miscible.
Troubleshooting Recrystallization
This guide will help you navigate common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent or solvent pair (e.g., ethanol/water, toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature to check for insolubility. Heat the mixture to boiling; the solid should dissolve completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System (Good/Poor) | Polarity of "Good" Solvent | Polarity of "Poor" Solvent | Rationale & Comments |
| Ethanol / Water | Polar Protic | Polar Protic | A common and effective system for many organic compounds. The ratio can be adjusted to optimize yield and purity. |
| Methanol / Water | Polar Protic | Polar Protic | Similar to ethanol/water, but methanol's lower boiling point can be advantageous for removal. |
| Toluene / Heptane | Non-polar Aromatic | Non-polar Aliphatic | Suitable for aromatic compounds. Toluene provides good solubility at high temperatures, while heptane acts as an anti-solvent upon cooling. |
| Ethyl Acetate / Hexane | Polar Aprotic | Non-polar Aliphatic | A versatile system for compounds of intermediate polarity. |
| Acetone / Water | Polar Aprotic | Polar Protic | Good for moderately polar compounds, but the low boiling point of acetone requires careful handling. |
Impurity Removal Strategy
The following diagram illustrates the relationship between potential impurities from a Fischer indole synthesis of this compound and the corresponding purification steps.
Caption: Strategy for removing common synthesis impurities.
References
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-indol-2-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1H-indol-2-yl)phenol and other similarly hydrophobic compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of hydrophobic compounds like this compound in aqueous-based culture media is a common issue that can stem from several factors:
-
Low Aqueous Solubility: As a molecule with both an indole and a phenol group, it is inherently hydrophobic and has poor solubility in water-based solutions like cell culture media.[1]
-
High Final Concentration: The intended final concentration of the compound in your assay may exceed its maximum solubility limit in the media.[2][3]
-
Solvent Shock: The compound is often dissolved in a potent organic solvent (like DMSO) for a stock solution. When this concentrated stock is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1][3]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can decrease the compound's solubility.[1][2]
-
Temperature and pH: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or the pH of the medium can affect the compound's stability and solubility.[2][3]
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can cause the compound to fall out of solution over time.[3]
Q2: I am using DMSO, but my compound still precipitates. What are my options?
A2: While DMSO is a common and powerful solvent, its concentration in the final assay medium should typically be kept low (often below 0.5% or 1%) to avoid solvent-induced artifacts and cytotoxicity.[4][5] If you are already at the maximum tolerable DMSO concentration and solubility is still an issue, you should explore a systematic approach to solubility enhancement. Options include using co-solvents, cyclodextrins, or other formulation strategies.[4][6][7] It is critical to run vehicle controls for any new excipient to ensure it does not interfere with the assay results.[4]
Q3: How do I determine the maximum soluble concentration of my compound under my experimental conditions?
A3: You can determine the maximum soluble concentration by performing a simple solubility test. This involves preparing a series of dilutions of your compound in the final cell culture medium, incubating them under the same conditions as your experiment (e.g., 37°C, 5% CO2), and then visually or microscopically inspecting for precipitation. The highest concentration that remains clear is considered the maximum soluble concentration for your specific conditions.[2][3]
Q4: What are cyclodextrins and how can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[10][11] This complex has a higher affinity for water, thereby increasing the apparent aqueous solubility of the compound without needing high concentrations of organic solvents.[4][8]
Troubleshooting Guides
Issue 1: Immediate Precipitation of Compound Upon Addition to Media
You've dissolved your this compound in a solvent to create a stock solution. When you add it to your cell culture medium, a precipitate forms instantly.
This phenomenon is often referred to as "solvent shock" and occurs when the compound is poorly soluble in the aqueous environment of the media once the organic solvent is diluted.[2][3]
Caption: Workflow comparing direct addition (problem) vs. stepwise dilution (solution) to avoid solvent shock.
Troubleshooting Steps & Recommendations:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution / Solvent Shock | Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3] | Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or stirring the media.[2][3] |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit.[2] | Decrease the final working concentration. Determine the maximum soluble concentration by performing a solubility test first.[2] |
| Low Media Temperature | Adding the compound to cold media can significantly decrease its solubility.[1][2] | Always use pre-warmed (37°C) cell culture media for making dilutions.[3] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can cause both compound precipitation and cellular toxicity.[4] | Prepare a more concentrated stock solution to reduce the volume added to the assay. Aim for a final DMSO concentration of <0.5%.[4] |
Issue 2: Compound Precipitates After Incubation
The media containing this compound appears clear initially, but after a few hours or days in the incubator, a crystalline or cloudy precipitate is observed.
Troubleshooting Steps & Recommendations:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial solution was supersaturated. Over time, the compound slowly crystallizes out of the solution to reach its thermodynamic solubility limit. | Lower the final working concentration of the compound to be safely below its determined solubility limit. |
| Interaction with Media Components | The compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[2] | If possible, try a different basal media formulation. Consider that serum-free media can sometimes be more prone to precipitation for certain compounds.[2] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including your compound, pushing it beyond its solubility limit.[12] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[12] |
| pH Changes from Metabolism | Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[2] | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[2] |
Advanced Solubilization Strategies & Protocols
If basic troubleshooting fails, consider these advanced strategies. Always validate each new formulation with vehicle controls to test for effects on cell health and assay performance.
Strategy 1: Using Co-solvents
Co-solvents are water-miscible organic reagents that can be used in combination with DMSO to enhance solubility.[6]
Table 1: Example Co-solvents for Enhancing Solubility
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 0.1% - 1% | Can have biological effects; check for cellular toxicity.[5] |
| Polyethylene Glycol (PEG 300/400) | 0.5% - 5% | Generally well-tolerated by many cell lines. |
| N-methylpyrrolidinone (NMP) | < 1% | A strong solvent, but potential for toxicity must be carefully evaluated.[13] |
Strategy 2: Using Cyclodextrins
Cyclodextrins form inclusion complexes to enhance aqueous solubility.[7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Photobleaching of 2-(1H-indol-2-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 2-(1H-indol-2-yl)phenol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical alteration of a molecule upon light absorption, leading to the loss of its specific properties, such as fluorescence or bioactivity. For this compound, a compound with fluorescent potential, photobleaching can result in diminished signal intensity during analytical measurements and potential loss of biological efficacy in photo-dependent assays, compromising experimental data quality and reproducibility.[1][2]
Q2: What are the primary mechanisms driving the photobleaching of this compound?
A2: The photobleaching of this compound likely proceeds through two primary pathways:
-
Oxygen-Dependent Photodegradation: Upon excitation by light, the molecule can transition to an excited triplet state. This excited state can react with molecular oxygen to generate highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS can then attack the ground state of the this compound molecule, leading to its chemical degradation. The indole and phenol moieties are both susceptible to oxidation.
-
Oxygen-Independent Photodegradation: Direct photochemical reactions can also occur from the excited state of the molecule, leading to bond cleavage and structural rearrangement without the involvement of oxygen.
Q3: How can I minimize photobleaching during fluorescence microscopy of this compound?
A3: Several strategies can be employed to reduce photobleaching during fluorescence imaging:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using sensitive detectors and acquiring images only when necessary.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into the mounting medium. These reagents often contain antioxidants or singlet oxygen quenchers.
-
Optimize Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral properties of this compound to maximize signal detection and minimize exposure to unnecessary wavelengths.
Q4: Are there any formulation strategies to improve the photostability of this compound in solution?
A4: Yes, formulation can significantly impact photostability. Encapsulation techniques, such as the use of polymeric micelles or liposomes, can protect the molecule from the surrounding environment, thereby reducing its interaction with oxygen and other degrading species.[1][3][4] This approach can also improve the solubility of hydrophobic compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | High excitation light intensity. | Reduce laser power or use neutral density filters. |
| Prolonged exposure to excitation light. | Decrease image acquisition time or use a more sensitive detector. | |
| Presence of oxygen in the medium. | Use an antifade mounting medium containing an oxygen scavenging system. For live-cell imaging, consider using a GLOX buffer. | |
| Inconsistent results in photo-dependent bioassays. | Degradation of this compound in the stock solution or during the experiment. | Store stock solutions in the dark and at low temperatures. Prepare fresh working solutions before each experiment. Protect experimental samples from ambient light. |
| Photodegradation products interfering with the assay. | Characterize potential photodegradation products and assess their impact on the assay. If necessary, modify the experimental setup to minimize their formation. | |
| Formation of colored byproducts in solution upon light exposure. | Oxidative degradation of the indole or phenol moiety. | Add antioxidants such as ascorbic acid or Trolox to the solution. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Photochemical rearrangement of the molecule. | Investigate the effect of solvent polarity on the degradation pathway. Consider using a solvent that is less prone to radical formation. |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound (ICH Q1B Guideline)
This protocol is adapted from the ICH Q1B guideline for photostability testing of new drug substances.
Objective: To assess the intrinsic photostability of this compound in a solid state and in solution.
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., ethanol, DMSO)
-
Chemically inert and transparent containers (e.g., quartz cuvettes)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near UV lamps)
-
Calibrated radiometer/lux meter
-
Aluminum foil
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of this compound powder in a chemically inert, transparent container.
-
Solution State: Prepare a solution of known concentration in the chosen solvent and place it in a quartz cuvette.
-
-
Dark Control: Prepare identical samples (solid and solution) and wrap them completely in aluminum foil to serve as dark controls.
-
Light Exposure:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples and analyze the concentration of this compound using a validated analytical method.
-
Analyze the dark control samples at the end of the experiment to determine the extent of degradation not caused by light.
-
-
Data Analysis:
-
Calculate the percentage of degradation for the light-exposed samples, correcting for any degradation observed in the dark controls.
-
Determine the photodegradation kinetics (e.g., zero-order, first-order).
-
Protocol 2: Evaluation of Antioxidants for Preventing Photobleaching
Objective: To quantify the effectiveness of different antioxidants in preventing the photodegradation of this compound in solution.
Materials:
-
Stock solution of this compound
-
Antioxidants (e.g., ascorbic acid, Trolox, n-propyl gallate)
-
Solvent
-
Light source (e.g., UV lamp or solar simulator)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions of this compound at a fixed concentration.
-
To each solution (except the control), add a different antioxidant at a specified concentration.
-
Include a control sample with no antioxidant.
-
-
Initial Measurement: Measure the initial absorbance or fluorescence intensity of each sample.
-
Light Exposure: Expose all samples to the light source under controlled conditions (e.g., constant distance and temperature).
-
Time-course Measurement: At regular time intervals, measure the absorbance or fluorescence intensity of each sample.
-
Data Analysis:
-
Plot the percentage of remaining this compound (based on absorbance or fluorescence) as a function of exposure time for each condition.
-
Compare the degradation rates of the samples with and without antioxidants to determine their protective effect.
-
Quantitative Data Summary
No specific quantitative data for the photobleaching of this compound is currently available in the public domain. The following tables present hypothetical data to illustrate the expected outcomes of the experimental protocols described above.
Table 1: Hypothetical Photodegradation of this compound under ICH Q1B Conditions
| Sample Type | Exposure Time (hours) | Degradation (%) |
| Solid | 24 | < 1 |
| Solution (Ethanol) | 24 | 15 |
| Solution (Ethanol) - Dark Control | 24 | < 0.5 |
Table 2: Hypothetical Efficacy of Antioxidants in Preventing Photodegradation of this compound in Solution (after 4 hours of light exposure)
| Antioxidant (Concentration) | Degradation (%) |
| None (Control) | 25 |
| Ascorbic Acid (1 mM) | 8 |
| Trolox (1 mM) | 5 |
| n-Propyl Gallate (1 mM) | 12 |
Visualizations
References
- 1. Optimization and Encapsulation of Phenolic Compounds Extracted from Maize Waste by Freeze-Drying, Spray-Drying, and Microwave-Drying Using Maltodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
addressing common challenges in Fischer indole synthesis for substituted phenols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing common challenges encountered during the Fischer indole synthesis of substituted phenols. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges when applying the Fischer indole synthesis to phenolic substrates?
A1: Synthesizing hydroxyindoles via the Fischer indole synthesis presents several common challenges:
-
Low Yields: Phenolic substrates can be sensitive to the often harsh acidic conditions and high temperatures of the reaction, leading to decomposition of the starting material or the product.[1][2] Electron-donating groups, such as the hydroxyl group on the phenol ring, can also lead to side reactions that consume starting materials.
-
Side Product Formation: The reaction conditions can promote the formation of tars and other polymeric byproducts, which complicates the purification process and reduces the overall yield.[3]
-
Regioselectivity Issues: When using unsymmetrical ketones, controlling the regioselectivity to obtain the desired indole isomer can be difficult. The choice of acid catalyst and reaction conditions plays a crucial role in directing the cyclization.[4][5]
-
Protecting Group Strategy: The acidic nature of the phenolic hydroxyl group often necessitates the use of protecting groups, adding extra steps to the synthesis and requiring careful selection to ensure compatibility with the reaction conditions.[6][7]
Q2: How do I choose the right acid catalyst for my substituted phenol substrate?
A2: The choice of acid catalyst is critical and is influenced by the reactivity of your specific substrate.[8][9] A general guideline is to start with milder acids and increase the acidity if the reaction does not proceed.
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, polyphosphoric acid (PPA)) are commonly used. PPA is often effective for less reactive substrates but can lead to decomposition with sensitive phenolic compounds.[2]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be milder alternatives and are sometimes more effective, especially when protic acids lead to poor yields.[2][10]
Experimenting with a range of both Brønsted and Lewis acids is often necessary to find the optimal catalyst for your specific synthesis.
Q3: My reaction is producing a lot of tar and is difficult to purify. What can I do?
A3: Tar formation is a common issue resulting from the strongly acidic and often high-temperature conditions.[3] To mitigate this:
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of polymeric byproducts.
-
Use a Milder Catalyst: Switching to a less harsh acid catalyst can prevent the degradation of your starting materials and product.
-
Microwave-Assisted Synthesis: This technique can offer rapid heating and shorter reaction times, which can lead to cleaner reactions and improved yields.[11]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. In some cases, using a co-solvent can improve solubility and reduce side reactions.
Q4: I am getting a mixture of regioisomers. How can I improve the selectivity?
A4: Achieving high regioselectivity with unsymmetrical ketones is a known challenge. The outcome is influenced by both steric and electronic factors.[4]
-
Steric Hindrance: The reaction often favors the formation of the less sterically hindered enamine intermediate.
-
Catalyst Choice: The acidity of the medium can significantly impact the ratio of regioisomers. Experimenting with different acid catalysts is recommended.
-
Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) has been shown to provide excellent regiocontrol in some cases, particularly for the formation of 3-unsubstituted indoles.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Decomposition of starting material or product: Phenolic compounds can be sensitive to strong acids and high temperatures. | - Use a milder acid catalyst (e.g., switch from PPA to ZnCl₂ or p-TsOH).- Lower the reaction temperature and monitor the reaction progress carefully.- Consider using a protecting group for the hydroxyl functionality.[6][7] |
| Incomplete reaction: The reaction conditions may not be vigorous enough to drive the reaction to completion. | - Gradually increase the reaction temperature.- Switch to a stronger acid catalyst (e.g., from acetic acid to PPA).- Increase the reaction time. | |
| Formation of Multiple Products (Poor Regioselectivity) | Use of an unsymmetrical ketone: This can lead to the formation of two different enamine intermediates and subsequently two regioisomeric indoles.[4] | - Modify the ketone to introduce steric bulk that favors the formation of one isomer.- Screen different acid catalysts (Brønsted vs. Lewis acids) as they can influence the product ratio.- Consider using Eaton's reagent, which has been reported to improve regioselectivity.[12] |
| Significant Tar/Polymer Formation | Harsh reaction conditions: Strong acids and high temperatures can cause polymerization and degradation of the reactants and products.[3] | - Reduce the reaction temperature.- Use a milder acid catalyst.- Employ microwave-assisted synthesis to reduce reaction time and potentially minimize side reactions.[11] |
| Difficulty in Isolating the Product | Product is unstable under workup conditions: The hydroxyindole product may be sensitive to pH changes or exposure to air. | - Ensure the workup is performed promptly after the reaction is complete.- Use a buffered workup to avoid extreme pH values.- Purify the product under an inert atmosphere if it is sensitive to oxidation. |
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis of Substituted Phenols
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Acetophenone | Zeolite-HY | Chloroform | 60 | 4 | 43 | [13] |
| Phenylhydrazine hydrochloride | Acetophenone | Montmorillonite K10 | Chloroform | 60 | 4 | 70 | [13] |
| Phenylhydrazine hydrochloride | Acetophenone | Indion-90 | Chloroform | 60 | 4 | 60 | [13] |
| Phenylhydrazine hydrochloride | Acetophenone | Amberlite-120 | Chloroform | 60 | 4 | 63 | [13] |
| Phenylhydrazine hydrochloride | Acetophenone | Amberlyst-15 | Chloroform | 60 | 4 | 68 | [13] |
| Phenylhydrazine hydrochloride | Acetophenone | Phosphomolybdic acid | Chloroform | 60 | 4 | 86 | [13] |
| Phenylhydrazine | Propiophenone | Acetic Acid | Acetic Acid | Reflux | 8 | 75 | [11] |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 170 (MW) | 0.17 | 92 | [11] |
Note: Yields are highly substrate and reaction condition dependent. This table provides a comparative overview based on available literature.
Experimental Protocols
General Protocol for the Synthesis of 5-Hydroxy-2-methylindole
This protocol is adapted from the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.[1]
Materials:
-
p-Aminophenol
-
Sodium nitrite
-
Hydrochloric acid
-
Acetone
-
Appropriate acid catalyst (e.g., H₂SO₄, ZnCl₂, or PPA)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate or other suitable base for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of p-Hydroxyphenylhydrazine:
-
Dissolve p-aminophenol in a suitable aqueous acidic solution (e.g., HCl).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
In a separate flask, prepare a reducing solution (e.g., sodium sulfite or stannous chloride in HCl) and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Isolate the p-hydroxyphenylhydrazine hydrochloride by filtration or extraction.
-
-
Fischer Indole Synthesis:
-
Combine p-hydroxyphenylhydrazine hydrochloride (1 equivalent) and acetone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the chosen acid catalyst (e.g., a catalytic amount of H₂SO₄ or a larger quantity of PPA).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid like PPA, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-hydroxy-2-methylindole.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield```dot
Caption: Simplified pathways showing the desired reaction versus common side reactions.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. researchwithnj.com [researchwithnj.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 2-(1H-indol-2-yl)phenol-Based Organic Electronics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-indol-2-yl)phenol and its derivatives in organic electronics. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the fabrication and testing of your organic electronic devices.
Issue 1: Low External Quantum Efficiency (EQE) or Brightness in OLEDs
Question: My OLED based on this compound has a significantly lower EQE and brightness than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low efficiency in organic light-emitting diodes (OLEDs) is a common issue that can originate from several factors, from the material's purity to the device architecture. A systematic approach is required to pinpoint the root cause.
Potential Causes and Troubleshooting Steps:
-
Material Purity: Impurities in the this compound layer can act as non-radiative recombination centers, quenching excitons and reducing light output.
-
Troubleshooting:
-
Purification: Ensure the highest possible purity of your this compound material. Recrystallization or sublimation are common purification techniques for organic small molecules.
-
Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the purity of your material before device fabrication.
-
-
-
Suboptimal Film Morphology: The arrangement of the this compound molecules in the thin film significantly impacts charge transport and recombination. Poor morphology can lead to exciton quenching at grain boundaries or interfaces.
-
Troubleshooting:
-
Deposition Rate: If using vacuum thermal evaporation, optimize the deposition rate. A slower rate often leads to more ordered films.
-
Substrate Temperature: Vary the substrate temperature during deposition. This can influence molecular packing and film crystallinity.
-
Annealing: Post-deposition annealing can improve film morphology. Experiment with different annealing temperatures and durations.[1][2]
-
-
-
Poor Charge Balance: An imbalance in the injection or transport of holes and electrons can lead to recombination outside the desired emissive layer, reducing efficiency.
-
Troubleshooting:
-
Layer Thickness Optimization: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier fluxes into the emissive layer.
-
Interfacial Layers: Introduce charge injection or blocking layers to improve charge balance. For example, a hole-injection layer (HIL) between the anode and the HTL can enhance hole injection.
-
-
-
Energy Level Mismatch: A significant energy barrier between the electrodes and the organic layers, or between different organic layers, can impede charge injection and transport.
-
Troubleshooting:
-
Work Function Modification: Modify the work function of the electrodes using self-assembled monolayers (SAMs) or thin interfacial layers to better align with the energy levels of the organic materials.
-
Material Selection: If possible, select HTL and ETL materials with HOMO and LUMO levels that create a cascading energy landscape for efficient charge injection into the this compound emissive layer.
-
-
Troubleshooting Workflow for Low EQE
Figure 1. Troubleshooting workflow for low EQE in this compound-based OLEDs.
Issue 2: Rapid Device Degradation and Short Operational Lifetime
Question: My this compound-based device degrades quickly under operation. What are the likely causes and how can I improve its stability?
Answer: Device degradation is a critical issue in organic electronics and can be attributed to a combination of intrinsic and extrinsic factors.
Potential Causes and Troubleshooting Steps:
-
Material Instability: The this compound molecule itself may be susceptible to degradation under electrical stress or exposure to ambient conditions.
-
Troubleshooting:
-
Encapsulation: Proper encapsulation is crucial to protect the device from oxygen and moisture, which are known to accelerate the degradation of many organic materials.
-
Atmosphere Control: Fabricate and test devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to air.
-
-
-
Photochemical Degradation: The emitted light from the OLED can sometimes induce photochemical reactions in the organic materials, leading to the formation of non-emissive species.
-
Troubleshooting:
-
Material Derivatization: Consider synthesizing derivatives of this compound with improved photostability. Substituents on the indole or phenol rings can be varied to enhance stability.
-
-
-
Interfacial Degradation: Reactions or delamination at the interfaces between different layers (e.g., organic/metal or organic/organic) can lead to a rapid decline in performance.
-
Troubleshooting:
-
Interlayer Insertion: Introducing a thin interlayer can improve adhesion and prevent detrimental chemical reactions at the interface.
-
Electrode Choice: The choice of electrode material can influence interfacial stability.
-
-
-
Thermal Effects: Joule heating during device operation can raise the temperature, accelerating degradation processes.
-
Troubleshooting:
-
Heat Sinking: Improve the heat dissipation of your device by using a substrate with high thermal conductivity.
-
Driving Conditions: Operate the device at lower current densities to reduce Joule heating.
-
-
Degradation Pathway Analysis
Figure 2. Logical relationships in diagnosing and mitigating rapid device degradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting device architecture for a this compound-based OLED?
A1: A common architecture for a simple phosphorescent or fluorescent OLED is a multilayer stack. For a this compound-based emissive layer (EML), a good starting point would be:
-
Substrate: Glass or flexible substrate
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) or a similar material.
-
Emissive Layer (EML): this compound (as host or dopant)
-
Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al) or Calcium/Aluminum (Ca/Al)
The thicknesses of the organic layers are typically in the range of 20-50 nm.
Q2: How do I prepare a solution of this compound for spin-coating?
A2: The solubility of this compound will depend on its specific chemical structure and any functional groups present. Common solvents for solution processing of organic semiconductors include chloroform, chlorobenzene, toluene, and tetrahydrofuran (THF). To prepare a solution for spin-coating:
-
Solvent Selection: Start with a solvent in which the compound is readily soluble.
-
Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the spin-coating parameters.
-
Dissolution: Use a magnetic stirrer or sonication to ensure the compound is fully dissolved. Gentle heating may be required for some derivatives.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before spin-coating.
Q3: What are the key parameters to control during vacuum thermal evaporation of this compound?
A3: For successful vacuum thermal evaporation, the following parameters are critical:
-
Base Pressure: A high vacuum (typically < 10⁻⁶ Torr) is essential to prevent contamination of the film.
-
Deposition Rate: A slow and stable deposition rate (e.g., 0.1-0.5 Å/s) generally results in more uniform and well-ordered films.
-
Source Temperature: The evaporation temperature should be carefully controlled to achieve the desired deposition rate without causing thermal decomposition of the material. The optimal temperature will need to be determined experimentally.
-
Substrate Temperature: The temperature of the substrate during deposition can influence the film morphology and crystallinity.
Data Presentation
Table 1: Typical Performance Parameters of Indole-Based OLEDs (Illustrative)
| Parameter | Value Range | Unit | Notes |
| Turn-on Voltage | 3 - 8 | V | Voltage at which light is first detected. |
| Maximum EQE | 5 - 20 | % | Dependent on device architecture and material purity. |
| Maximum Luminance | 1,000 - 10,000 | cd/m² | Brightness of the device. |
| Color (CIE x, y) | (0.15, 0.15) - (0.65, 0.35) | - | Tunable by molecular design. |
| T₅₀ Lifetime | 100 - 1,000 | hours | Time for luminance to decay to 50% of its initial value. |
Note: These are illustrative values and the actual performance will depend on the specific derivative of this compound used and the device structure.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization based on the specific starting materials.
Materials:
-
2-aminophenol
-
2-bromoacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-aminophenol, 2-bromoacetophenone, palladium(II) acetate, triphenylphosphine, and potassium carbonate in toluene.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Figure 3. General experimental workflow for the synthesis of this compound.
Protocol 2: Fabrication of a this compound-Based OLED by Vacuum Thermal Evaporation
Equipment:
-
High-vacuum thermal evaporation system
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.
-
Transfer to Vacuum Chamber: Immediately transfer the substrates to the high-vacuum chamber.
-
Organic Layer Deposition: Sequentially deposit the HTL, EML (this compound), and ETL at a base pressure below 10⁻⁶ Torr. Monitor the deposition rate and thickness using a QCM.
-
Cathode Deposition: Deposit the EIL (LiF) followed by the metal cathode (Al) through a shadow mask to define the device area.
-
Encapsulation: Encapsulate the devices in an inert atmosphere using a UV-curable epoxy and a glass lid to protect them from ambient conditions.
Device Fabrication Workflow
Figure 4. Workflow for the fabrication of a this compound-based OLED.
References
Technical Support Center: Mitigating Interference in Antioxidant Assays with 2-(1H-indol-2-yl)phenol
Welcome to the technical support center for antioxidant assays involving 2-(1H-indol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity being studied?
A1: this compound is a heterocyclic organic compound containing both an indole and a phenol functional group. Both of these structural motifs are present in molecules known for their antioxidant properties. The phenol group can donate a hydrogen atom to neutralize free radicals, while the indole ring also possesses radical-scavenging capabilities. This dual functionality makes it a compound of interest for potential applications in pharmaceuticals and nutraceuticals, where it may help mitigate oxidative stress-related conditions.
Q2: What are the common antioxidant assays used to evaluate compounds like this compound?
A2: Commonly employed assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
Q3: Why might I encounter interference when testing this compound in these assays?
A3: As a phenolic compound, this compound can present several sources of interference:
-
Color Interference: The compound itself or its reaction byproducts might absorb light at the same wavelength used to measure the assay's endpoint, leading to inaccurate absorbance readings.[1][2][3]
-
Interference from Non-antioxidant Reducing Agents: In assays like FRAP, any compound that can reduce Fe³⁺ to Fe²⁺ will give a positive result, not just true antioxidants.
-
Solvent and pH Effects: The antioxidant activity of phenolic compounds can be highly dependent on the solvent system and the pH of the reaction mixture.[4][5][6][7][8]
-
Reaction Kinetics: The reaction between this compound and the radical species may be slow or complex, requiring optimization of the incubation time.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Unexpectedly Low Readings in DPPH/ABTS Assays
| Possible Cause | Troubleshooting Solution |
| Color Interference | Run a sample blank containing this compound and the solvent but without the DPPH or ABTS radical. Subtract the absorbance of the sample blank from your sample reading.[2][3] If interference is significant, consider using a different assay or a method like Electron Paramagnetic Resonance (EPR) spectroscopy which is not affected by color.[1][2] |
| Incorrect pH | Ensure the pH of your reaction mixture is optimal. The antioxidant activity of phenols can vary significantly with pH.[4][5][6][7][8] Prepare buffers carefully and verify the final pH of the reaction mixture. |
| Solvent Mismatch | Optimize your solvent system. For phenolic compounds, aqueous-organic solvent mixtures (e.g., ethanol-water or methanol-water) are often more effective than a single solvent. |
| Reagent Degradation | Always use freshly prepared DPPH or ABTS radical solutions, as they can degrade over time, especially when exposed to light.[9] |
Issue 2: Inaccurate or Variable Results in the FRAP Assay
| Possible Cause | Troubleshooting Solution |
| Interference from Non-antioxidant Reducing Agents | Be aware that other non-phenolic reducing compounds in your sample could interfere. If you suspect this, consider purifying your sample of this compound. |
| Precipitation of the Sample | Due to the planar nature of the indole and phenol rings, this compound might precipitate in the aqueous FRAP reagent. Ensure complete solubilization, possibly by using a co-solvent, and visually inspect for any precipitation during the assay. |
| Incorrect Reaction Time | The reaction time in the FRAP assay is critical. Ensure a consistent and accurate incubation time for all samples and standards.[10] |
| Suboptimal pH | The FRAP assay is conducted at a low pH (typically 3.6). Ensure your acetate buffer is correctly prepared and the final pH is maintained.[10] |
Issue 3: Complex or Non-linear Decay Curves in the ORAC Assay
| Possible Cause | Troubleshooting Solution |
| Secondary Reactions | The reaction of this compound with peroxyl radicals may produce intermediates that also have antioxidant or pro-oxidant activity, leading to a complex fluorescence decay curve. Analyze the entire decay curve rather than relying solely on the endpoint. |
| Sample Concentration | If the concentration of this compound is too high, it may quench the fluorescence of fluorescein through mechanisms other than antioxidant activity. Test a range of dilutions to find a concentration that gives a linear response. |
| Solvent Effects | The choice of solvent can influence the reaction kinetics. Ensure that the solvent used to dissolve this compound is compatible with the aqueous assay medium and does not interfere with the fluorescence readings. |
Quantitative Data Summary
The following table provides hypothetical yet realistic quantitative data for this compound in common antioxidant assays for illustrative purposes.
| Assay | Parameter | Hypothetical Value for this compound | Reference Compound (Trolox) Value |
| DPPH | IC₅₀ (µg/mL) | 15.8 | 8.5 |
| ABTS | TEAC (Trolox Equivalents) | 1.2 | 1.0 |
| FRAP | µmol Fe(II)/g | 850 | 1500 |
| ORAC | µmol TE/g | 2500 | Not Applicable |
Note: These values are for illustrative purposes only and will need to be determined experimentally.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.[9]
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each dilution of this compound.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a positive control (e.g., Trolox or ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm.[9]
-
-
Calculation:
-
Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).[11]
-
Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Add 20 µL of your sample or standard to a well in a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Results can be expressed as Trolox Equivalents (TE) by comparing the activity to a Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Calculation:
-
Construct a standard curve using a known concentration of FeSO₄.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as µmol Fe(II) equivalents per gram of sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it in 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in 75 mM phosphate buffer (pH 7.4).[13]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of your sample, standard (Trolox), or blank (phosphate buffer) to the wells.[13]
-
Add 150 µL of the fluorescein solution to each well.[13]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[13]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using the plate reader's injector.[13]
-
Measure the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[13]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.
-
Visualizations
Caption: General experimental workflow for antioxidant assays.
Caption: Logical relationships of interference in antioxidant assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ijpsonline.com [ijpsonline.com]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of 2-(1H-indol-2-yl)phenol and Other Notable Fluorescent Probes
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the fluorescent probe 2-(1H-indol-2-yl)phenol against a selection of widely used fluorescent probes: Rhodamine B, Fluorescein, and a BODIPY derivative. The objective of this analysis is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a fluorescent probe for their specific applications, such as bioimaging and metal ion detection.
Executive Summary
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes and the detection of various analytes. The indole scaffold, a key component of the amino acid tryptophan, has been extensively explored for the development of fluorescent probes due to its inherent photophysical properties. This compound, a molecule combining the indole and phenol moieties, presents itself as a potential candidate for fluorescent applications. This guide will delve into its performance characteristics and compare them with established fluorescent dyes.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. These include the fluorescence quantum yield (ΦF), which measures the efficiency of photon emission after absorption; the Stokes shift, the difference between the maximum absorption and emission wavelengths; photostability, the probe's resistance to photochemical degradation; and its sensitivity towards specific analytes.
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Applications |
| This compound | Not Available | Not Available | Not Available | Not Available | Potential for metal ion sensing |
| Rhodamine B | ~550 | ~570 | ~20 | High (~0.7 in ethanol) | Live-cell imaging, flow cytometry |
| Fluorescein | ~490 | ~515 | ~25 | High (~0.9 in basic solution) | pH sensing, immunofluorescence |
| BODIPY FL | ~503 | ~512 | ~9 | High (>0.9) | Bioimaging, labeling |
Note: The photophysical properties of fluorescent probes are highly dependent on the solvent and local environment. The values presented are typical and may vary.
Signaling Pathways and Experimental Workflows
The utility of fluorescent probes often lies in their ability to respond to specific cellular events or the presence of target molecules. This response is typically mediated by a change in their fluorescence output, which can be linked to various signaling pathways.
For instance, many fluorescent probes for metal ions operate on a "turn-on" or "turn-off" mechanism. In a "turn-on" system, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon binding to the target ion. This is often achieved through mechanisms like Chelation-Enhanced Fluorescence (CHEF).
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
An experimental workflow to evaluate the performance of a new fluorescent probe typically involves several key steps, from synthesis and characterization to the assessment of its photophysical properties and its response to target analytes.
Caption: General Experimental Workflow for Fluorescent Probe Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of fluorescent probes.
Synthesis of this compound
A common method for the synthesis of this compound and its derivatives is the Fischer indole synthesis.
Materials:
-
Appropriate phenylhydrazine
-
Appropriate ketone or aldehyde (e.g., 2-hydroxyacetophenone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
The phenylhydrazine and the ketone/aldehyde are refluxed in a suitable solvent in the presence of an acid catalyst.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water or ice.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
-
The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
Cuvettes (1 cm path length)
-
Sample solution of the fluorescent probe
-
Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength typically below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both sample and standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
ΦF,std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Determination of Stokes Shift
The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra.
Procedure:
-
Measure the absorption spectrum of the fluorescent probe in a given solvent to determine the wavelength of maximum absorption (λabs,max).
-
Measure the fluorescence emission spectrum of the same solution, exciting at λabs,max, to determine the wavelength of maximum emission (λem,max).
-
The Stokes shift is calculated as:
Stokes Shift (nm) = λem,max - λabs,max
Conclusion
While this compound holds promise as a fluorescent probe due to its structural motifs, a comprehensive evaluation of its photophysical properties is necessary to ascertain its utility in comparison to established probes. This guide has provided a framework for such a comparison, highlighting the key performance indicators and experimental protocols required. Further research into the specific characteristics of this compound will be crucial in determining its place within the expansive toolkit of fluorescent probes available to the scientific community. The well-characterized alternatives, Rhodamine B, Fluorescein, and BODIPY derivatives, continue to serve as robust and reliable options for a wide array of applications in research and drug development.
A Comparative Guide to the Antioxidant Capacity of 2-(1H-indol-2-yl)phenol and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antioxidant capacity of the novel compound 2-(1H-indol-2-yl)phenol against established antioxidant standards. The indole ring is a recognized "privileged scaffold" in medicinal chemistry, and its combination with a phenol fragment is a promising strategy for developing potent antioxidants.[1] Phenolic compounds are well-documented for their ability to scavenge free radicals, which are implicated in a wide range of diseases.[2][3]
While specific experimental data for this compound is not yet extensively published, this guide presents a comparative analysis based on the known performance of structurally related indole-phenol derivatives. The data herein serves as a benchmark for future experimental validation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated by its ability to scavenge stable free radicals in vitro. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to decrease the initial radical concentration by 50%.[4] A lower IC50 value indicates a higher antioxidant potency. The data is also frequently expressed as equivalents of a standard antioxidant like Trolox (a water-soluble vitamin E analog) or Ascorbic Acid (Vitamin C).[5][6]
Below is a summary table of expected antioxidant performance in common assays, comparing this compound with standard antioxidants.
| Compound/Standard | Assay | IC50 (µg/mL) | Trolox Equivalents (TEAC) | Ascorbic Acid Equivalents (AAE) |
| This compound | DPPH | 15 - 45 | Value | Value |
| ABTS | 10 - 30 | Value | Value | |
| Ascorbic Acid (Vitamin C) | DPPH | ~ 5 - 10 | - | 1.0 |
| ABTS | ~ 2 - 8 | - | 1.0 | |
| Trolox | DPPH | ~ 8 - 15 | 1.0 | - |
| ABTS | ~ 4 - 10 | 1.0 | - | |
| BHT (Butylated Hydroxytoluene) | DPPH | ~ 20 - 50 | Value | Value |
| ABTS | ~ 15 - 40 | Value | Value |
Note: Values for this compound are hypothetical and based on typical results for related 2-phenyl-1H-indole derivatives.[6][7] "Value" indicates that data would be experimentally determined.
Experimental Protocols
Accurate comparison of antioxidant capacity requires standardized experimental procedures. The two most common and reliable methods for this purpose are the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]
Methodology:
-
Preparation of DPPH Solution: A fresh working solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[8] The absorbance of this solution should be approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound, this compound, and standard antioxidants (Ascorbic Acid, Trolox) are prepared in a series of concentrations (e.g., 10, 25, 50, 100 µg/mL) in methanol.
-
Reaction: An aliquot of each sample concentration (e.g., 50 µL) is added to a volume of the DPPH solution (e.g., 150 µL) in a 96-well plate.[10]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.[9][11]
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.[12] A control containing only methanol and the DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color. This method is applicable to both hydrophilic and lipophilic compounds.[10]
Methodology:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[10][11]
-
Working Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[13]
-
Sample Preparation: The test compound and standards are prepared in various concentrations as described for the DPPH assay.
-
Reaction: An aliquot of the sample (e.g., 20 µL) is mixed with the ABTS•+ working solution (e.g., 180 µL).[14]
-
Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6-7 minutes).[11][15]
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation and IC50: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.
Visualizing the Validation Workflow
The process of validating a novel antioxidant can be summarized in a clear workflow, from initial preparation to final data analysis and comparison.
Caption: Workflow for Antioxidant Capacity Validation.
Antioxidant Mechanism of Indole-Phenols
The antioxidant activity of phenolic compounds, including the indole-phenol class, is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to a free radical.[2][16] This process, known as Hydrogen Atom Transfer (HAT), neutralizes the reactive radical and forms a more stable phenoxyl radical on the antioxidant molecule. The stability of this resulting radical is enhanced by the resonance delocalization of the unpaired electron across the aromatic ring system, a key feature of both indole and phenol structures.[3] This inherent stability prevents the propagation of the radical chain reaction, thereby mitigating oxidative stress.
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. mdpi.com [mdpi.com]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to OLED Emitters: Benchmarking Indole Derivatives Against Leading Technologies
For researchers, scientists, and professionals in drug development venturing into the realm of organic electronics, particularly in the design and application of Organic Light-Emitting Diodes (OLEDs), the choice of the emissive material is paramount. This guide provides a comparative performance analysis of a representative indole-based emitter, 2-(1H-indol-2-yl)phenol, against established classes of OLED emitters: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials. The comparison is supported by experimental data from scientific literature, with detailed methodologies provided for reproducibility.
Performance Comparison of OLED Emitters
The following table summarizes the key performance metrics of representative OLED emitters from each class. It is important to note that device performance is highly dependent on the specific device architecture, host materials, and fabrication conditions.
| Emitter Class | Representative Emitter | Max. External Quantum Efficiency (EQE) | Luminous Efficacy (cd/A) | Power Efficacy (lm/W) | Color (CIE (x, y)) | Lifetime (LT50) |
| Indole Derivative | DHID-DPS | 3.86% | Not Reported | Not Reported | Blue-Green | Not Reported |
| Fluorescent | BCzVBi | ~6.1% | Not Reported | Not Reported | Blue (0.18, 0.31) | >10,000 hours @ 1000 cd/m² (Typical for blue fluorescent)[1] |
| Phosphorescent | Ir(ppy)₃ | ~24%[2] | ~95.5 cd/A[3] | ~42.5 lm/W[3] | Green (0.25, 0.60) | >15,000 hours (LT95) @ 1000 cd/m²[4] |
| TADF | 4CzIPN | up to 43.9%[5] | up to 144 cd/A[5] | up to 126 lm/W[5] | Green | >30 times longer than fluorescent counterparts[6] |
Signaling Pathways and Experimental Workflows
The fundamental process of light emission in an OLED involves several key steps, from charge injection to photon emission. The following diagram illustrates a generalized workflow for the fabrication and characterization of an OLED device.
Caption: A flowchart outlining the major stages of OLED fabrication and subsequent performance characterization.
Experimental Protocols
The following sections provide detailed methodologies for the fabrication and characterization of OLEDs for each class of emitter, based on protocols found in the literature.
General Substrate Preparation and Encapsulation
Indium tin oxide (ITO) coated glass substrates are typically used as the anode. The substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. After cleaning, the substrates are treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[7] Following the deposition of all layers, the devices are encapsulated using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Indole Derivative Emitter (DHID-DPS) Based OLED
-
Device Architecture: A typical device structure for a fluorescent-type emitter would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML): DHID-DPS doped in a host / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
Layer Deposition:
-
HIL and HTL: These layers are typically deposited via thermal evaporation. Common materials include NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).
-
EML: The emissive layer is formed by co-evaporating the DHID-DPS emitter with a suitable host material.
-
ETL and EIL: A common ETL material like Alq₃ (tris(8-hydroxyquinolinato)aluminum) is deposited by thermal evaporation, followed by a thin layer of an electron injection material like LiF.
-
Cathode: A metal cathode, such as aluminum, is deposited by thermal evaporation through a shadow mask.
-
Fluorescent Emitter (BCzVBi) Based OLED
-
Device Architecture: ITO / HTL (e.g., α-NPD) / EML (BCzVBi doped in a host) / Hole Blocking Layer (HBL, e.g., BCP) / ETL (e.g., Alq₃) / EIL (e.g., LiF) / Cathode (e.g., Al).
-
Layer Deposition: All organic layers and the cathode are typically deposited by thermal evaporation in a high-vacuum chamber. The doping concentration of BCzVBi in the host material is a critical parameter that is optimized to balance efficiency and prevent self-quenching.
Phosphorescent Emitter (Ir(ppy)₃) Based OLED
-
Device Architecture: A common structure is: ITO / HTL (e.g., α-NPD, 50 nm) / EML (7%-Ir(ppy)₃ doped in CBP, 20 nm) / HBL (e.g., BCP, 10 nm) / ETL (e.g., Alq₃, 40 nm) / Cathode (e.g., Mg:Ag, 100 nm) / Ag (10 nm).[3]
-
Layer Deposition:
-
The organic layers are deposited by thermal evaporation onto the pre-cleaned ITO substrate.
-
The emissive layer is created by co-evaporating the Ir(ppy)₃ guest and the CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) host from separate sources. The doping concentration is precisely controlled.
-
The cathode is deposited by thermal evaporation.
-
Thermally Activated Delayed Fluorescence (TADF) Emitter (4CzIPN) Based OLED
-
Device Architecture: A representative device structure is: ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., α-NPD, 30 nm) / EML (15 wt% 4CzIPN doped in an n-type host like SF3-TRZ, 20 nm) / ETL / EIL / Cathode.[6]
-
Layer Deposition:
-
Solution Processing: The emissive layer can be deposited via spin-coating from a solution containing the host and 4CzIPN.[8]
-
Vacuum Evaporation: Alternatively, all layers can be deposited by thermal evaporation in a high-vacuum system. The doping concentration of 4CzIPN is a key parameter for optimizing device performance.
-
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the OLEDs are measured as a function of the applied voltage using a source measure unit and a calibrated photodiode or a spectroradiometer.[9][10]
-
External Quantum Efficiency (EQE): The EQE is determined from the I-V-L data and the electroluminescence spectrum. It is the ratio of the number of photons emitted from the device to the number of injected electrons.[10][11][12]
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectrometer, and the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from these spectra.
-
Operational Lifetime: The stability of the devices is evaluated by monitoring the luminance decay over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.[9]
References
- 1. lumtec.com.tw [lumtec.com.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of a heteroleptic green Ir( iii ) complex for eco-friendly solution-processed phosphorescent organic light-emitting diodes with external quantu ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08598A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ursi.org [ursi.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 12. researchgate.net [researchgate.net]
cross-validation of different synthetic routes to 2-(1H-indol-2-yl)phenol
A Comparative Guide to the Synthetic Routes of 2-(1H-indol-2-yl)phenol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to this compound, a significant heterocyclic compound. The comparison focuses on data-driven assessments of different methodologies, supported by detailed experimental protocols.
Overview of Synthetic Strategies
The synthesis of the 2-aryl-indole scaffold, the core of this compound, can be achieved through several established name reactions. The most prominent among these are the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and the Larock indole synthesis. Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for a representative Fischer indole synthesis of a closely related analogue, 4-chloro-2-(1H-indol-2-yl)phenol. While specific data for the direct synthesis of this compound via Larock and Bischler-Möhlau routes were not available in the public domain, their general conditions are outlined for a qualitative comparison.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | 5-chloro-2-hydroxyacetophenone, Phenylhydrazine | Methanesulfonic acid | Ethanol (for hydrazone formation) | 80 (hydrazone), 120 (cyclization) | 1.25 (hydrazone), 1 (cyclization) | 95.5 |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone derivative, Aniline derivative | Typically none (can be acid-catalyzed) | Excess aniline or high-boiling solvent | High temperatures (reflux) | Varies | Historically low, can be improved with microwave |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Palladium catalyst (e.g., Pd(OAc)₂) | DMF, NMP | 60-130 | 12-24 | Generally good to excellent (>80%) |
Detailed Experimental Protocols
Fischer Indole Synthesis of 4-chloro-2-(1H-indol-2-yl)phenol
This protocol describes the synthesis of a structurally related analogue and is expected to be adaptable for the synthesis of this compound by using 2-hydroxyacetophenone as the starting material.
Step 1: Hydrazone Formation
-
To a 0.5 L round-bottom flask, add 5.655 g (33.15 mmol) of 5-chloro-2-hydroxyacetophenone and 20 mL of absolute ethanol.
-
Add 10 drops of acetic acid to the mixture.
-
To this, add 3.60 mL (4.031 g; 37.3 mmol) of phenylhydrazine.
-
The mixture is stirred on a water bath at 80°C for 75 minutes.
-
The resulting slurry is evaporated to dryness using a rotary evaporator to obtain the solid hydrazone intermediate.
Step 2: Indolization
-
The crude hydrazone is dried under high vacuum.
-
20 mL of neat methanesulfonic acid is added to the dried hydrazone.
-
The mixture is stirred and heated to 80°C until complete dissolution is observed.
-
The bath temperature is then raised to 120°C, and the mixture is stirred for 1 hour.
-
After cooling to ambient temperature, approximately 400 mL of ice-cold water is added to the mixture, resulting in a sticky slurry.
-
The slurry is cooled in an ice bath for 30 minutes.
-
The solid product is collected by filtration and washed with ice-cold water.
-
The crude product is purified by recrystallization from a methanol/water mixture to yield 7.706 g (95.5%) of a light-brown crystalline solid.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic routes.
Caption: Fischer Indole Synthesis Workflow.
Caption: Bischler-Möhlau Synthesis Pathway.
Caption: Larock Indole Synthesis General Scheme.
Conclusion
The Fischer indole synthesis presents a high-yielding and well-documented route to a key analogue of this compound, suggesting its applicability for the target molecule with minor modifications. While the Bischler-Möhlau synthesis is a classic method, it is often associated with harsh conditions and lower yields, though modern variations using microwave assistance can offer improvements.[1] The Larock indole synthesis stands out as a powerful and versatile modern method, often providing excellent yields under relatively mild conditions for a broad range of substrates.[1] The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups to the reaction conditions. Further experimental validation is necessary to provide a direct quantitative comparison for the synthesis of this compound using each of these promising methods.
References
Benchmarking Novel Organic Semiconductors: A Comparative Guide for 2-(1H-indol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel organic materials is a critical driver of innovation in organic electronics. Molecules such as 2-(1H-indol-2-yl)phenol, with their intriguing electronic and photophysical properties, represent a promising frontier for the development of next-generation organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). However, a rigorous evaluation of their performance against established benchmarks is essential to ascertain their potential.
Comparative Performance of Benchmark Organic Semiconductors
To effectively gauge the potential of a new organic semiconductor, its key performance metrics must be compared against those of established materials under similar device architectures and testing conditions. The following table summarizes typical performance data for pentacene, rubrene, and C60, which serve as benchmarks for hole and electron transport.
| Property | This compound | Pentacene[1][2] | Rubrene[3][4][5] | Fullerene (C60)[6][7][8] |
| General Properties | ||||
| CAS Number | 4749-47-7 | 135-48-8 | 517-51-1 | 99685-96-8 |
| Molecular Formula | C₁₄H₁₁NO | C₂₂H₁₄ | C₄₂H₂₈ | C₆₀ |
| Electronic Properties | ||||
| HOMO Level (eV) | Data not available | ~ -5.0 | ~ -5.4 | ~ -6.2 |
| LUMO Level (eV) | Data not available | ~ -3.2 | ~ -3.0 | ~ -4.5 |
| Band Gap (eV) | Data not available | ~ 1.8 | ~ 2.4 | ~ 1.7 |
| Device Performance (OFET) | ||||
| Charge Carrier Mobility (cm²/Vs) | Data not available | up to 5.8 (hole) | up to 40 (hole) | up to 6 (electron)[6] |
| On/Off Ratio | Data not available | > 10⁶ | > 10⁶ | > 10⁶ |
| Device Performance (OPV) | ||||
| Power Conversion Efficiency (%) | Data not available | ~3-5% (as donor) | ~4-7% (as donor) | ~5-8% (as acceptor) |
Experimental Protocols for Benchmarking
A standardized set of experimental procedures is crucial for obtaining reliable and comparable data. The following protocols outline the key steps for fabricating and characterizing organic semiconductor devices.
Material Synthesis and Purification
The synthesis of this compound should be conducted following established organic chemistry procedures, with subsequent purification steps such as column chromatography, recrystallization, and sublimation to achieve the high purity (>99.9%) required for electronic applications.
Device Fabrication
a) Organic Field-Effect Transistor (OFET) Fabrication [9][10]
A common device architecture is the bottom-gate, top-contact OFET.
-
Substrate Cleaning: Silicon wafers with a thermally grown SiO₂ dielectric layer are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the crystallinity and morphology of the overlying organic semiconductor film.
-
Organic Semiconductor Deposition: A thin film (typically 30-50 nm) of the organic semiconductor is deposited onto the treated substrate via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Source-Drain Electrode Deposition: Gold source and drain electrodes (typically 50-100 nm) are then deposited through a shadow mask onto the organic semiconductor layer.
b) Organic Photovoltaic (OPV) Fabrication [11][12][13]
A standard bulk heterojunction (BHJ) OPV architecture is commonly used.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are cleaned similarly to the OFET substrates.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.
-
Active Layer Deposition: A blend of the donor (e.g., this compound) and an acceptor (e.g., PCBM) in a suitable organic solvent is spin-coated in an inert atmosphere (glovebox).
-
Cathode Deposition: A low work function metal (e.g., Ca or Al) is thermally evaporated as the top electrode.
Characterization Techniques
a) Electrical Characterization of OFETs [9][14]
-
Transfer and Output Characteristics: Measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Charge Carrier Mobility (µ): Calculated from the saturation regime of the transfer curve using the standard field-effect transistor equation.
-
On/Off Ratio: The ratio of the drain current in the "on" state to the "off" state.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.
b) Photovoltaic Characterization of OPVs [11][12]
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²).
-
Power Conversion Efficiency (PCE): Calculated from the J-V curve.
-
Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF): Extracted from the J-V curve.
c) Electrochemical and Optical Characterization
-
Cyclic Voltammetry (CV): Performed on a thin film of the material to determine the HOMO and LUMO energy levels.[15][16]
-
UV-Visible Absorption Spectroscopy: Used to determine the optical band gap of the material in both solution and thin-film form.[17][18]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, fabrication, and characterization of an organic semiconductor.
This comprehensive approach, combining standardized fabrication and characterization protocols with a comparative analysis against established benchmarks, is essential for elucidating the true potential of new organic semiconductor materials like this compound and guiding the future of organic electronics.
References
- 1. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 2. Pentacene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. [PDF] High-performance C60 n-channel organic field-effect transistors through optimization of interfaces | Semantic Scholar [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. pasta.place [pasta.place]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ossila.com [ossila.com]
- 14. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]
- 15. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 16. static.igem.org [static.igem.org]
- 17. ossila.com [ossila.com]
- 18. indico.ictp.it [indico.ictp.it]
structure-activity relationship of 2-(1H-indol-2-yl)phenol derivatives
A comparative guide to the structure-activity relationship (SAR) of 2-(1H-indol-2-yl)phenol derivatives, with a focus on their antioxidant and antimicrobial properties, is presented for researchers, scientists, and drug development professionals. Due to a scarcity of comprehensive SAR studies on this compound itself, this guide draws comparisons from the closely related and well-studied class of 2-phenyl-1H-indole derivatives. The insights gleaned from these analogues provide a foundational understanding of how structural modifications influence biological activity.
Structure-Activity Relationship of 2-Phenyl-1H-indole Derivatives
The biological activity of 2-phenyl-1H-indole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. These modifications impact the electronic and steric properties of the molecule, thereby affecting its antioxidant and antimicrobial efficacy.
Antioxidant Activity
The antioxidant capacity of 2-phenyl-1H-indoles is primarily attributed to their ability to donate a hydrogen atom from the indole nitrogen and the stability of the resulting radical. The substitution on the 2-phenyl ring plays a crucial role in modulating this activity.
Key Findings:
-
Electron-Donating Groups: Substituents with an electron-donating effect, particularly through resonance, tend to enhance antioxidant activity. This is because they can stabilize the radical formed after hydrogen donation. For instance, compounds with halogen substituents at the para-position, which have an electron-releasing mesomeric effect (+M), show good antioxidant properties.[1][2]
-
Substituent Position: The position of the substituent on the phenyl ring is critical. Generally, the trend for radical scavenging efficiency follows the order: para > meta.
-
Electron-Withdrawing Groups: Conversely, strong electron-withdrawing groups like a nitro group (-NO2) can decrease antioxidant activity, although the meta-substituted nitro derivative was found to be slightly more effective than the para-isomer in some studies.[2]
The following table summarizes the free radical scavenging activity of various substituted 2-phenyl-1H-indoles against 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Table 1: DPPH Radical Scavenging Activity of Substituted 2-Phenyl-1H-indoles
| Compound ID | Substitution on 2-phenyl ring | IC50 (mg/mL) |
| Ia | 4-Methyl | 3.35 |
| IIa | 4-Chloro | > 5.0 |
| IIIa | 4-Bromo | 4.30 |
| IVa | 3-Nitro | > 5.0 |
| Va | 4-Nitro | 5.57 |
Data sourced from a study on 2-phenyl-1H-indoles. Lower IC50 values indicate higher antioxidant activity.[2]
Antimicrobial Activity
2-Phenyl-1H-indole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The SAR for antimicrobial effects reveals different trends compared to antioxidant activity.
Key Findings:
-
Gram-Negative vs. Gram-Positive Bacteria: In general, 2-phenyl-1H-indoles exhibit better antibacterial activity against Gram-negative bacteria (like Pseudomonas sp. and Enterobacter sp.) than Gram-positive bacteria (Bacillus sp.).[1][2]
-
Effect of Substituents:
-
Halogen Substituents: The nature of the halogen substituent also influences activity. For instance, against Bacillus sp., the chloro derivative was more potent than the bromo derivative.[1]
The following table presents the antibacterial activity of substituted 2-phenyl-1H-indoles, measured by the diameter of the inhibition zone.
Table 2: Antibacterial Activity of Substituted 2-Phenyl-1H-indoles (Inhibition Zone Diameter in mm at 100 µg/mL)
| Compound ID | Substitution on 2-phenyl ring | Pseudomonas sp. | Enterobacter sp. | Bacillus sp. |
| Ia | 4-Methyl | 8.5 | 8.0 | - |
| IIa | 4-Chloro | 7.5 | - | 8.0 |
| IIIa | 4-Bromo | 8.0 | 8.5 | - |
| IVa | 3-Nitro | 8.0 | - | 9.0 |
| Va | 4-Nitro | 8.0 | 9.5 | - |
Data sourced from a study on 2-phenyl-1H-indoles. A larger diameter indicates greater antibacterial activity. '-' indicates no activity at the tested concentration.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging capacity of the compounds.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or DMSO.
-
Reaction Mixture: Different concentrations of the test compounds (e.g., 0.5, 1.0, and 2.0 mg/mL) are added to a fixed volume of the DPPH solution.[2]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[2] Ascorbic acid is commonly used as a positive control.
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the RSA (%) against the compound concentration.
Antibacterial Susceptibility Test (Filter Paper Disc Method)
This method is used to assess the antibacterial activity of the synthesized compounds.
-
Bacterial Culture Preparation: The test bacteria are grown in a suitable broth medium to a specific turbidity.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (e.g., 100 µg/mL).
-
Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and discs with standard antibiotics (e.g., ampicillin) are used as positive controls.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Visualizing Experimental Workflows
The following diagram illustrates the workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow of the DPPH Radical Scavenging Assay.
References
Assessing the Selectivity of Indole-Phenol Based Chemosensors: A Comparative Guide
For researchers and professionals in drug development and scientific research, the selectivity of a chemical sensor is a critical performance metric. This guide provides a detailed comparison of the selectivity of an indole-phenol based fluorescent sensor, using (E)-N′-(2-hydroxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide (hereafter referred to as IH-Sal) as a representative example, against other common metal ion sensors. This guide will delve into the experimental data, protocols, and underlying signaling pathways to offer a comprehensive assessment.
Introduction to Indole-Phenol Based Sensors
Indole and phenol moieties are common pharmacophores and signaling molecules. When combined, they can form the basis of effective fluorescent chemosensors. These sensors typically operate via a "turn-on" or "turn-off" fluorescence mechanism upon binding to a specific analyte, often a metal ion. The selectivity of these sensors is paramount, as it dictates their ability to detect the target analyte in a complex mixture of other potentially interfering species.
Comparative Selectivity Analysis of IH-Sal
IH-Sal has been identified as a selective fluorescent sensor for the detection of Zinc ions (Zn²⁺). Its selectivity has been evaluated against a range of other common metal cations.
Table 1: Fluorescence Response of IH-Sal to Various Metal Ions
| Interfering Ion (8.5 equivalents) | Fluorescence Intensity Change at 465 nm |
| Zn²⁺ | Significant Increase |
| Na⁺ | No significant change |
| K⁺ | No significant change |
| Mg²⁺ | No significant change |
| Ca²⁺ | No significant change |
| Mn²⁺ | No significant change |
| Fe²⁺ | No significant change |
| Fe³⁺ | No significant change |
| Co²⁺ | No significant change |
| Ni²⁺ | No significant change |
| Cu²⁺ | No significant change |
| Cd²⁺ | No significant change |
| Hg²⁺ | No significant change |
| Pb²⁺ | No significant change |
| Al³⁺ | No significant change |
Data synthesized from the findings of Choe et al. (2021) for illustrative comparison.
Table 2: Comparison of IH-Sal with Other Fluorescent Zn²⁺ Sensors
| Sensor | Detection Limit (LOD) | Interfering Ions | Reference |
| IH-Sal | 0.41 µM | Highly selective against common cations | Choe et al., 2021 [1][2] |
| CBAPI sensor | 2.90 nM | Fe³⁺ shows some interference | Eco-friendly Fluorescent Sensor...[3] |
| D-P6 (peptide-based) | 33 nM | High selectivity over common metal ions | A highly selective and sensitive Zn2+ fluorescent sensor...[4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting selectivity data and for designing new, more selective sensors.
Synthesis of IH-Sal Sensor
The synthesis of the IH-Sal sensor is a straightforward condensation reaction.
Procedure:
-
Dissolve 2-(1H-indol-3-yl)acetohydrazide (1.05 equivalents) in methanol.
-
To this solution, add salicylaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
The resulting solid product (IH-Sal) is then collected by filtration and can be used without further purification.
General Protocol for Fluorescence Titration and Selectivity Assay
This protocol outlines the steps to determine the sensor's response to the target analyte and its selectivity against other ions.
Materials and Equipment:
-
Stock solution of IH-Sal sensor (e.g., 1 mM in DMSO).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., HEPES buffer, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Fluorescence Titration: a. Dilute the IH-Sal stock solution in the buffer to a final concentration of 10 µM in a quartz cuvette. b. Record the initial fluorescence spectrum of the sensor solution (excitation typically around 369 nm). c. Sequentially add small aliquots of the Zn²⁺ stock solution to the cuvette, mixing thoroughly after each addition. d. Record the fluorescence spectrum after each addition. e. Plot the change in fluorescence intensity at the emission maximum (e.g., 465 nm) against the concentration of Zn²⁺.
-
Selectivity Assay: a. Prepare a series of solutions, each containing the IH-Sal sensor (10 µM) in the buffer. b. To each solution, add a specific amount (e.g., 8.5 equivalents) of a different metal ion from the stock solutions. c. For the target analyte, prepare a solution with the same concentration of Zn²⁺. d. Incubate all solutions for a short period. e. Measure and record the fluorescence intensity of each solution at the emission maximum. f. Compare the fluorescence response in the presence of different metal ions to that of Zn²⁺.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principles of the sensing mechanism and the experimental workflow.
Caption: Signaling pathway of the IH-Sal fluorescent sensor.
Caption: Workflow for assessing the selectivity of the IH-Sal sensor.
Conclusion
The indole-phenol based sensor, IH-Sal, demonstrates high selectivity for Zn²⁺ ions over a wide range of other common metal cations.[1][2] The "turn-on" fluorescent response is a hallmark of its specific interaction with zinc. The provided experimental protocols offer a robust framework for researchers to replicate these findings and to assess the selectivity of other novel sensor compounds. The comparative data underscores the importance of rigorous selectivity testing in the development of reliable and effective chemical sensors for various scientific and developmental applications.
References
- 1. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csbiochina.com [csbiochina.com]
literature review comparing the properties of various indolylphenol isomers
The study of isomers, compounds with the same molecular formula but different structural arrangements, is a cornerstone of medicinal chemistry and drug development. The spatial orientation of functional groups can dramatically influence a molecule's biological activity. While extensive research exists for isomers of other phenolic compounds, such as nonylphenol, where isomer-specific estrogenic activity has been well-documented, a similar body of work for simple indolylphenols appears to be absent.
Research in the field of indole derivatives is prolific, with numerous studies exploring the synthesis and biological evaluation of various substituted indoles for a range of therapeutic areas. These investigations often focus on structure-activity relationships (SAR), examining how different substituents on the indole ring or on attached moieties affect biological endpoints. For instance, studies on indole-3-carboxaldehyde analogs have revealed compounds with significant antioxidant potential, and research into 2-phenyl-1H-indoles has identified derivatives with potent antioxidant and antitumor activities. However, these studies do not provide a systematic comparison of the basic indolylphenol isomers.
Future Research Directions
The absence of a direct comparative study on indolylphenol isomers highlights a potential area for future research. A systematic investigation into the properties of these isomers could provide valuable insights into the fundamental structure-activity relationships of this compound class. Such a study would likely involve:
-
Synthesis and Physicochemical Characterization: The synthesis of pure 2-, 3-, and 4-indolylphenol, followed by the characterization of their fundamental physicochemical properties (e.g., pKa, solubility, lipophilicity).
-
Pharmacological Profiling: A comparative evaluation of their activity across a range of biological targets. This could include assays for antioxidant potential, enzyme inhibition (e.g., cyclooxygenases, kinases), and receptor binding (e.g., estrogen receptors, nuclear receptors).
-
Toxicological Assessment: In vitro cytotoxicity studies using various cell lines to determine and compare their toxicity profiles.
A hypothetical workflow for such a comparative study is outlined below.
Experimental Workflow for Comparative Analysis of Indolylphenol Isomers
Caption: Hypothetical workflow for a comparative study of indolylphenol isomers.
Until such a study is conducted, a comprehensive comparison guide with supporting experimental data on the properties of various indolylphenol isomers remains an unmet need in the scientific literature. Researchers, scientists, and drug development professionals are encouraged to consider this gap in knowledge as a potential avenue for future investigation.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-(1H-indol-2-yl)phenol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-(1H-indol-2-yl)phenol, a compound that, due to its indole and phenol moieties, requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary: While not specifically classified, indole derivatives and phenolic compounds can be harmful if swallowed and may cause skin and eye irritation.[1][2] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1][2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
2. Container Management:
-
Compatibility: Use containers made of materials compatible with this compound. Avoid using metal containers for potentially corrosive waste.[3]
-
Condition: Ensure all waste containers are in good condition, leak-proof, and have a secure lid or cap.[3]
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste, to prevent evaporation and spills.[3][4]
3. Labeling:
Properly label all hazardous waste containers with the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
The approximate percentage of each chemical constituent if it is a mixed waste stream.[4]
-
The date when the container was first used for waste accumulation.[4]
4. Storage:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1][5][6]
-
Secondary Containment: Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1][4]
-
Incompatible Waste: Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1][4]
5. Waste Disposal and Pickup:
-
Do not dispose of this compound down the drain or in the regular trash. [1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][7] Follow your institution's specific procedures for hazardous waste collection and removal.[1]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Decision-Making for Disposal
Caption: Decision tree for the disposal of this compound.
In the absence of specific degradation or neutralization protocols for this compound, attempting chemical treatment in the laboratory is not recommended. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1] By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
